Sco-peg2-NH2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h14H,1-4,6,8-13,16H2,(H,17,18) |
InChI Key |
NYFRSGZGTKNLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sco-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg2-NH2 is a bifunctional linker molecule integral to the construction of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The nomenclature delineates its core components: "Sco" refers to a symmetrical cyclooctyne, a strained alkyne enabling copper-free click chemistry; "peg2" indicates a two-unit polyethylene glycol spacer; and "NH2" denotes a terminal primary amine for conjugation. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a "click-cleavable" linker. This unique functionality allows for the controlled release of a conjugated payload upon a specific triggering event, a critical feature in the design of targeted therapeutics.
The core utility of this compound lies in its application within a two-step therapeutic strategy. First, a biomolecule (e.g., an antibody) conjugated with the this compound linker and a payload is administered and allowed to accumulate at the target site. Subsequently, a second molecule, a tetrazine, is introduced. The ensuing bioorthogonal "click" reaction between the symmetrical cyclooctyne (SCO) and the tetrazine triggers the cleavage of the linker and the release of the payload in a spatially and temporally controlled manner.
Core Mechanism of Action: Tetrazine-Triggered Cleavage
The primary mechanism of action of the this compound linker is a "click-to-release" reaction, specifically an inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (TCO) moiety (of which SCO is a type) and a tetrazine. This bioorthogonal reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.
The cleavage process can be broken down into the following key steps:
-
Inverse-Electron Demand Diels-Alder (IEDDA) Cycloaddition: The electron-poor tetrazine ("diene") reacts rapidly with the strained alkene of the symmetrical cyclooctyne ("dienophile"). This [4+2] cycloaddition forms an unstable dihydropyridazine intermediate.
-
Tautomerization: The initial 4,5-dihydropyridazine intermediate can tautomerize to form two other isomers: a 1,4-dihydropyridazine and a 2,5-dihydropyridazine.
-
1,4-Elimination and Payload Release: The 1,4-dihydropyridazine tautomer is the key to the cleavage mechanism. It spontaneously undergoes a 1,4-elimination reaction, which leads to the cleavage of the carbamate bond connecting the payload to the cyclooctyne ring. This releases the payload, carbon dioxide, and nitrogen gas.
-
Formation of a Stable Byproduct: The 2,5-dihydropyridazine tautomer can slowly oxidize to a non-releasing pyridazine-drug conjugate, which can be considered a "dead-end" product. The efficiency of the release is therefore dependent on the equilibrium between the tautomers.
The inclusion of a self-immolative spacer is often employed in conjunction with the TCO linker to facilitate the release of payloads that are not directly attached via a carbamate.
Quantitative Data
Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 | [1] |
| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 | [2] |
| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [2] |
| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 | [3] |
Table 2: Payload Release from TCO-based Linkers
| TCO-Linker System | Trigger | Conditions | Release Yield | Time | Reference |
| TCO-caged phenol with self-immolative linker | Tetrazine | PBS | >95% | 2 hours | [4] |
| TCO-carbamate | Tetrazine | PBS, 37°C | ~70-85% | 10-30 min | |
| TCO-PEG-Val-Cit-PABC-MMAE | Mouse Plasma | 37°C | Significant cleavage | 24 hours | |
| TCO-PEGylated peptide | Human Plasma | 37°C | >70% intact after 24h | 24 hours |
Note: The stability of TCO-PEG-Val-Cit-PABC-MMAE in mouse plasma is influenced by the Val-Cit linker's susceptibility to carboxylesterases, not the TCO moiety itself.
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to a payload and an antibody, and for the subsequent analysis of the tetrazine-triggered payload release.
Protocol for ADC Synthesis with this compound
This protocol outlines the steps for a two-part conjugation: first, attaching a payload to the this compound linker, and second, conjugating the linker-payload to an antibody.
References
The Strategic Imperative of PEG Linkers in Advancing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering a potent combination of monoclonal antibody specificity and the cytotoxic power of small-molecule drugs. Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the antibody and the payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in optimizing the performance and therapeutic index of ADCs. This technical guide delves into the multifaceted role of PEG linkers in ADC development, providing a comprehensive overview of their impact on pharmacokinetics, stability, and efficacy, supplemented with quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Core Functionality of PEG Linkers in ADCs
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into the linker of an ADC, imparts several advantageous properties.[1][2][3] The primary rationale for PEGylation in ADC design is to enhance the overall "drug-like" properties of the conjugate, addressing key challenges associated with the inherent hydrophobicity of many cytotoxic payloads.[4][5]
The principal benefits of utilizing PEG linkers include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic agents are hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially inducing an immune response. PEG linkers create a hydrophilic shield around the payload, improving the overall solubility of the ADC and preventing aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic size conferred by the PEG chain significantly impact the pharmacokinetic (PK) profile of an ADC. This leads to a longer circulation half-life, reduced clearance, and consequently, increased exposure of the tumor to the therapeutic agent.
-
Reduced Immunogenicity: The PEG linker can mask potential immunogenic epitopes on both the payload and the antibody, thereby reducing the risk of an anti-drug antibody (ADA) response.
-
Facilitation of Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity-driven aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody. This can lead to enhanced potency, particularly for targets with low antigen expression.
Quantitative Impact of PEG Linkers on ADC Properties
The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key ADC attributes.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Configuration | PEG Chain Length | Half-Life (t½) | Clearance Rate | Reference |
| Non-PEGylated ADC | 0 | Baseline | Baseline | |
| PEGylated ADC | 2 units | Increased | Decreased | |
| PEGylated ADC | 4 units | Increased | Decreased | |
| PEGylated ADC | 8 units | Significantly Increased | Significantly Decreased | |
| PEGylated ADC | 12 units | Significantly Increased | Significantly Decreased | |
| PEGylated ADC | 24 units | Significantly Increased | Significantly Decreased | |
| Miniaturized ADC (No PEG) | 0 | 19.6 min | - | |
| Miniaturized ADC (4 kDa PEG) | ~90 units | 49.2 min (2.5-fold increase) | - | |
| Miniaturized ADC (10 kDa PEG) | ~227 units | 219.0 min (11.2-fold increase) | - |
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy
| ADC Configuration | PEG Chain Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |
| Non-PEGylated ADC | 0 | Baseline | 11% reduction | |
| PEGylated ADC | 2 units | No significant change | 35-45% reduction | |
| PEGylated ADC | 4 units | No significant change | 35-45% reduction | |
| PEGylated ADC | 8 units | No significant change | 75-85% reduction | |
| PEGylated ADC | 12 units | No significant change | 75-85% reduction | |
| PEGylated ADC | 24 units | No significant change | 75-85% reduction | |
| Miniaturized ADC (No PEG) | 0 | Baseline | - | |
| Miniaturized ADC (4 kDa PEG) | ~90 units | 4.5-fold reduction | - | |
| Miniaturized ADC (10 kDa PEG) | ~227 units | 22-fold reduction | Most ideal |
Table 3: Effect of PEG Linker on Drug-to-Antibody Ratio (DAR)
| Linker-Payload Combination | PEG Spacer | Average DAR | Reference |
| Hydrophobic Val-Ala cleavable trigger | No PEG | 3.4 | |
| Hydrophobic Val-Ala cleavable trigger | PEG12 | 3.0 | |
| Less hydrophobic Val-Cit cleavable trigger | No PEG | 3.8 | |
| Less hydrophobic Val-Cit cleavable trigger | PEG12 | 2.7 | |
| Non-cleavable linker-payload | PEG2 | Similar DAR | |
| Non-cleavable linker-payload | PEG4 | Similar DAR |
Key Experimental Protocols for Characterizing PEGylated ADCs
Rigorous analytical characterization is paramount in the development of ADCs to ensure their quality, consistency, and safety. The following are detailed methodologies for key experiments used in the analysis of PEGylated ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and drug load distribution of cysteine-linked ADCs by separating species based on their hydrophobicity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Analysis of Aggregation and Purity by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying aggregates and assessing the purity of ADCs.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Run the separation isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregate and monomer by integrating the respective peak areas.
Intact Mass Analysis by Mass Spectrometry (MS)
MS is a powerful technique for confirming the identity and determining the mass of the intact ADC, which can be used to verify the DAR.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)
-
Reversed-phase C4 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample (deglycosylated for simpler spectra)
Procedure:
-
Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µg of the deglycosylated ADC sample.
-
Elute the ADC using a gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species.
-
The observed masses can be used to confirm the number of conjugated drug-linker molecules.
Visualizing the Role and Impact of PEG Linkers in ADCs
Graphical representations are invaluable for understanding the complex mechanisms and relationships involved in ADC technology. The following diagrams, generated using the DOT language, illustrate key aspects of PEG linkers in ADCs.
Caption: General mechanism of action of an antibody-drug conjugate.
References
An In-depth Technical Guide to Copper-Free Click Chemistry Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry has emerged as a powerful tool in chemical biology, bioconjugation, and drug development, offering a robust and biocompatible method for covalently linking molecules in complex biological systems.[1] This guide provides a comprehensive technical overview of the core principles, key linker technologies, quantitative data, experimental protocols, and critical applications of copper-free click chemistry.
The genesis of "click chemistry," a concept introduced by K. Barry Sharpless, described a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The archetypal click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, is limited in biological applications due to the cytotoxicity of the copper catalyst.[2] This limitation spurred the development of copper-free alternatives that retain the desirable characteristics of click chemistry while being compatible with living systems.[3]
The two most prominent copper-free click chemistry reactions are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, most notably the tetrazine ligation. These reactions have revolutionized the site-specific labeling of biomolecules, enabling advancements in areas such as antibody-drug conjugates (ADCs), proteomics, in vivo imaging, and the synthesis of novel biomaterials.[4][5]
Core Chemistries and Linker Technologies
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a metal catalyst. The reaction is driven by the release of ring strain from the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.
A variety of cyclooctyne-based linkers have been developed, each with distinct reaction kinetics and stability. Some of the most commonly used cyclooctynes include:
-
Dibenzocyclooctynes (DBCO or ADIBO): These are widely used due to their high reactivity and stability.
-
Bicyclononynes (BCN): Known for their high stability and favorable reaction rates.
-
Difluorinated Cyclooctynes (DIFO): The electron-withdrawing fluorine atoms increase the reaction rate.
-
Biarylazacyclooctynone (BARAC): Exhibits very fast reaction kinetics.
The choice of cyclooctyne linker is critical and depends on the specific application, considering factors such as the desired reaction rate and the stability of the linker in the biological environment.
Tetrazine Ligation (iEDDA)
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than SPAAC. This exceptionally fast reaction rate allows for efficient labeling at very low concentrations, making it ideal for in vivo applications.
The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. The kinetics of the reaction can be tuned by modifying the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.
Quantitative Data: A Comparative Analysis of Linker Kinetics
The selection of an appropriate copper-free click chemistry linker is often dictated by the required reaction kinetics for a given application. The following tables summarize the second-order rate constants for various SPAAC and tetrazine ligation reactions, providing a basis for comparison.
| Cyclooctyne Linker | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO (ADIBO) | Benzyl Azide | ~0.1 - 0.9 | |
| BCN | Benzyl Azide | ~0.03 - 0.1 | |
| DIFO | Benzyl Azide | ~0.04 - 0.07 | |
| BARAC | Benzyl Azide | ~0.3 - 0.9 | |
| TMTH | Benzyl Azide | 4.0 ± 0.4 |
Table 1: Comparison of second-order rate constants for various SPAAC reactions.
| Tetrazine | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 - 30,000 | |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1000 | |
| 3-(p-benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~330 | |
| 3,6-diphenyl-s-tetrazine | norbornene | ~0.155 |
Table 2: Comparison of second-order rate constants for various tetrazine ligation reactions.
Experimental Protocols
The following are generalized protocols for performing SPAAC and tetrazine ligation reactions for bioconjugation. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific applications.
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a typical procedure for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible organic solvent (e.g., DMSO)
-
Desalting column or other purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).
-
Ensure the azide-modified protein is at a suitable concentration in a buffer free of interfering substances.
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the DBCO-functionalized molecule stock solution to achieve a final molar excess of the DBCO reagent (typically 3-10 fold excess). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations. Protect from light if using a fluorescent dye.
-
-
Purification:
-
Remove the excess, unreacted DBCO-functionalized molecule using a desalting column, dialysis, or other appropriate purification method.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
General Protocol for Tetrazine Ligation
This protocol outlines a typical procedure for conjugating a TCO-modified protein to a tetrazine-functionalized molecule.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized molecule dissolved in a compatible organic solvent (e.g., DMSO)
-
Desalting column or other purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in DMSO (e.g., 1 mM).
-
Ensure the TCO-modified protein is at a suitable concentration in a buffer free of interfering substances.
-
-
Conjugation Reaction:
-
Add the tetrazine-functionalized molecule stock solution to the TCO-modified protein solution. A slight molar excess (1.1-1.5 fold) of the tetrazine reagent is often sufficient due to the fast reaction kinetics.
-
Incubate the reaction mixture at room temperature. The reaction is typically complete within 5 to 60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the conjugate to remove any unreacted tetrazine-functionalized molecule using a desalting column or a similar method.
-
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful ligation.
-
Mandatory Visualizations
Factors Influencing Copper-Free Click Chemistry Kinetics
Caption: Factors influencing the reaction rates of SPAAC and Tetrazine Ligation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
Caption: Workflow for the synthesis of a homogeneous ADC using SPAAC.
Logical Relationship: PROTAC Synthesis Using Click Chemistry
Caption: Modular synthesis of a PROTAC molecule using copper-free click chemistry.
Signaling Pathway Investigation: Cellular Target Identification of α,β-Unsaturated Carbonyls
Caption: Investigating cellular targets of α,β-unsaturated carbonyls using click chemistry.
Conclusion
Copper-free click chemistry linkers have become indispensable tools for researchers across various scientific disciplines. The ability to perform highly efficient and specific bioconjugations in living systems has opened up new avenues for understanding complex biological processes and for developing novel therapeutic and diagnostic agents. The continued development of new linkers with improved kinetics and stability, along with the expanding applications of these technologies, promises to further accelerate innovation in life sciences and medicine.
References
An In-Depth Technical Guide to Sco-peg2-NH2 (CAS: 2141976-34-1): A Novel Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sco-peg2-NH2 is a specialized chemical linker designed for the burgeoning field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its structural features, intended applications, and the scientific principles underpinning its use. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this paper extrapolates its utility based on the well-established roles of its constituent moieties in advanced drug delivery systems. We will delve into the significance of its cleavable nature, the function of the polyethylene glycol (PEG) spacer, and its application in copper-free click chemistry.
Introduction to this compound
This compound (CAS number 2141976-34-1) is a heterobifunctional linker molecule. Such linkers are critical components in the design of complex biomolecules like ADCs, which combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker's role is to ensure the stable attachment of the drug to the antibody during circulation in the bloodstream and to facilitate the release of the drug at the target site.
The structure of this compound incorporates three key features: a strained cyclooctyne group (SCO), a two-unit polyethylene glycol spacer (peg2), and a primary amine group (-NH2). This combination of functionalities makes it a versatile tool for bioconjugation, particularly through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2141976-34-1 | Supplier Data |
| Molecular Formula | C15H26N2O4 | Supplier Data |
| Molecular Weight | 298.38 g/mol | Supplier Data |
| Purity | >95% | Supplier Data |
| Solubility | Soluble in DMSO | Supplier Data |
| Storage | Dry, cool, and dark conditions | Supplier Data |
Core Technology: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is designed for use in copper-free click chemistry, specifically SPAAC. This bioorthogonal reaction is highly valued in drug development for its ability to form a stable covalent bond between two molecules in a complex biological environment without interfering with native biochemical processes.
The reaction occurs between the strained cyclooctyne (SCO) group on the linker and an azide-modified molecule (e.g., a cytotoxic drug or a modified antibody). The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.
Below is a conceptual workflow for conjugating a payload to an antibody using this compound.
Caption: Conceptual workflow for ADC synthesis using this compound.
The Role of the Cleavable Linker
This compound is described as a cleavable linker, which is a critical feature for the efficacy of many ADCs. Cleavable linkers are designed to be stable in the systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cells. This targeted release of the cytotoxic payload minimizes off-target toxicity.
There are several mechanisms by which cleavable linkers can be broken:
-
Protease-sensitivity: The linker contains a peptide sequence that is a substrate for proteases, such as cathepsin B, which are abundant in the lysosomes of cancer cells.
-
pH-sensitivity: The linker incorporates a moiety, like a hydrazone, that is hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitivity: The linker contains a disulfide bond that is reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.
While the specific cleavage mechanism for this compound is not detailed in the available literature, its intended use in ADCs suggests it would incorporate one of these functionalities.
Caption: General mechanism of action for a cleavable ADC.
The Function of the PEG Spacer
The "peg2" component of this compound refers to a two-unit polyethylene glycol spacer. PEGylation, the process of incorporating PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
Benefits of PEGylation in ADCs:
-
Increased Solubility: PEG is hydrophilic and can improve the solubility of hydrophobic payloads, which can otherwise lead to aggregation of the ADC.
-
Enhanced Stability: The PEG chain can shield the payload and the linker from enzymatic degradation.
-
Reduced Immunogenicity: PEG can mask epitopes on the antibody, reducing the potential for an immune response.
-
Improved Pharmacokinetics: The increased hydrodynamic volume provided by the PEG spacer can reduce renal clearance, leading to a longer circulation half-life.
The short, two-unit PEG chain in this compound is likely intended to confer some of these benefits without being overly bulky, which could potentially interfere with antibody binding or cell penetration.
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are generalized methodologies for the key steps in which this linker would be used. Note: These are illustrative and would require optimization for specific antibodies and payloads.
Antibody Modification with this compound
This protocol describes the conjugation of the amine group of this compound to carboxyl groups on an antibody.
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Activation of Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 100-fold molar excess of NHS (N-hydroxysuccinimide) to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents:
-
Use a desalting column to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Immediately add a 20-fold molar excess of this compound (dissolved in DMSO) to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification of the Modified Antibody:
-
Purify the Sco-peg2-modified antibody using size-exclusion chromatography to remove unreacted linker.
-
SPAAC Reaction with an Azide-Modified Payload
This protocol describes the copper-free click reaction between the Sco-peg2-modified antibody and an azide-containing payload.
-
Preparation of Reactants:
-
Prepare the Sco-peg2-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add a 5 to 10-fold molar excess of the azide-modified payload to the antibody solution.
-
Incubate for 12-24 hours at 4°C or room temperature, depending on the stability of the components.
-
-
Purification of the ADC:
-
Purify the final ADC conjugate using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), to remove excess payload and other impurities.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.
-
Conclusion
This compound is a promising linker for the development of next-generation bioconjugates, particularly ADCs. Its design incorporates features that address key challenges in the field, including the need for stable, yet cleavable, drug attachment and favorable pharmacokinetic properties. The inclusion of a strained cyclooctyne for copper-free click chemistry aligns with the demand for bioorthogonal conjugation methods that are safe for in vivo applications. While further research is needed to fully characterize its performance in specific therapeutic constructs, the principles underlying its design suggest it is a valuable tool for researchers and drug developers in the field of targeted therapy.
The Strategic Application of Sco-peg2-NH2 in Advanced Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sco-peg2-NH2, a cleavable PEGylated linker, and its pivotal role in the development of next-generation antibody-drug conjugates (ADCs). We will explore its chemical properties, detailed experimental applications, and the strategic rationale for its use in targeted cancer therapy.
Core Properties of this compound
This compound is a bifunctional linker molecule featuring a cyclooctyne group (SCO) for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal amine group (NH2) for conjugation. The PEG spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆N₂O₄ | |
| Molecular Weight | 298.38 g/mol | |
| Appearance | Solid or oil | |
| Solubility | Soluble in organic solvents like DMSO and DMF. Aqueous solubility is enhanced by the PEG spacer. | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C or -80°C, protected from moisture. Stock solutions in anhydrous solvents can be stored for several days at -20°C.[4][5] | |
| Reactivity | The cyclooctyne group reacts specifically with azides via strain-promoted alkyne-azide cycloaddition (SPAAC). The amine group can be functionalized to react with various moieties on antibodies or payloads. |
Experimental Protocols
The use of this compound in ADC synthesis typically involves a multi-step process. The following protocols are representative of the key experimental procedures.
Antibody Modification with a DBCO-PEG Linker
This protocol describes the functionalization of an antibody with a DBCO-PEG-NHS ester, a process analogous to the use of an NHS-activated derivative of this compound. This prepares the antibody for conjugation with an azide-modified payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
DBCO-PEG-NHS ester (or NHS-activated this compound)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS, adjusting the pH to 8.0-8.5 to enhance the reactivity of the NHS ester with lysine residues.
-
Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the integrity of the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Purify the DBCO-functionalized antibody from excess linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.
Conjugation of Azide-Payload to DBCO-Antibody via SPAAC
Materials:
-
DBCO-functionalized antibody
-
Azide-modified cytotoxic payload
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload in the reaction buffer.
-
Incubation: Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed by incubating at 4°C overnight or at room temperature for 4-12 hours.
-
Purification: Purify the resulting ADC from the unreacted payload using SEC or hydrophobic interaction chromatography (HIC).
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV/Vis spectroscopy, HIC, and mass spectrometry.
Using UV/Vis Spectroscopy (Simplified Protocol):
-
Determine the extinction coefficients of the antibody and the payload at 280 nm and the wavelength of maximum absorbance for the payload.
-
Measure the absorbance of the purified ADC at both wavelengths.
-
Calculate the concentrations of the antibody and the payload using the Beer-Lambert law, correcting for the absorbance of the other component at each wavelength.
-
The DAR is the molar ratio of the payload to the antibody.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell line (e.g., MDA-MB-468) for control
-
Cell culture medium and supplements
-
ADC of interest
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period of 48 to 144 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow Diagrams
ADC Synthesis and Mechanism of Action Workflow
The following diagram illustrates the general workflow for synthesizing an ADC using a this compound-like linker and its subsequent mechanism of action.
References
The Strategic Application of Sco-peg2-NH2 in Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics, particularly in oncology, is increasingly dominated by precision molecules such as Antibody-Drug Conjugates (ADCs). The efficacy and safety of these complex bioconjugates are critically dependent on the linker technology that connects the targeting antibody to the potent cytotoxic payload. This technical guide provides an in-depth overview of Sco-peg2-NH2, a heterobifunctional linker featuring a strained cyclooctyne (SCO) moiety, a two-unit polyethylene glycol (PEG) spacer, and a primary amine (NH2). While specific peer-reviewed data on the direct application of this compound in published ADC constructs remains limited, this guide will elucidate its core properties and provide a framework for its strategic implementation in targeted drug delivery research. We will present generalized experimental protocols, representative data from ADCs utilizing similar PEGylated linkers, and conceptual signaling pathways to equip researchers with the necessary knowledge for the evaluation and application of this linker in novel therapeutic candidates.
Introduction to this compound
This compound is a chemical linker designed for the synthesis of bioconjugates, most notably ADCs. Its structure is tailored to facilitate the precise and stable attachment of a payload to a targeting moiety.
Key Features:
-
Strained Cyclooctyne (SCO): This functional group is central to its utility, enabling copper-free click chemistry. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-modified molecules. This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules like antibodies.
-
Polyethylene Glycol (PEG) Spacer: The two-unit PEG chain (peg2) is a hydrophilic spacer that offers several advantages in ADC design. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] The PEG spacer can enhance the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and can create a hydrophilic cloud that may shield the ADC from premature clearance by the reticuloendothelial system.[1]
-
Primary Amine (NH2): The terminal amine group provides a reactive handle for the covalent attachment of a payload or a payload-containing linker. This is typically achieved through amide bond formation with an activated carboxylic acid on the drug molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for designing and executing conjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C15H26N2O4 | [2] |
| Molecular Weight | 298.38 g/mol | [2] |
| CAS Number | 2141976-34-1 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, keep dry and dark |
Role in Targeted Drug Delivery
The primary application of this compound is in the construction of ADCs for targeted drug delivery. The linker's design allows for a modular and efficient approach to ADC synthesis.
Mechanism of Action in ADC Assembly
The conceptual workflow for utilizing this compound in the assembly of an ADC is depicted in the following diagram. This process involves the sequential attachment of the linker to the payload and then to the azide-modified antibody.
Experimental Protocols
The following sections provide generalized, detailed protocols for the key experimental steps involved in creating an ADC using a linker like this compound. These protocols are intended as a starting point and will require optimization for specific antibodies, payloads, and research objectives.
Protocol for Antibody Modification with an Azide Group
This protocol describes the introduction of azide groups onto a monoclonal antibody (mAb) by targeting primary amines (e.g., lysine residues) using an NHS-ester functionalized azide reagent.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-NHS ester (or similar azide-functionalizing reagent)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the amine-free reaction buffer to a final concentration of 2-10 mg/mL.
-
Determine the precise concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.
-
-
Reagent Preparation:
-
Allow the Azido-PEGn-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Azido-PEGn-NHS ester stock solution to the mAb solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted azide reagent and quenching buffer by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody.
-
The degree of labeling (azide-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by reacting with a dye-labeled alkyne followed by spectroscopic analysis.
-
Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Payload
This protocol details the activation of a carboxylic acid on a payload molecule and its subsequent conjugation to the amine group of this compound.
Materials:
-
Carboxylic acid-containing payload
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
HPLC for purification and analysis
Procedure:
-
Payload Activation:
-
Dissolve the payload, EDC, and NHS in the anhydrous organic solvent. A typical molar ratio is 1:1.5:1.5 (Payload:EDC:NHS).
-
Stir the reaction at room temperature for 15-60 minutes to form the NHS-activated payload. The progress of the activation can be monitored by HPLC or TLC.
-
-
Conjugation to this compound:
-
Dissolve this compound in the reaction buffer.
-
Add the activated payload solution to the this compound solution. A slight molar excess of the activated payload may be used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the aminolysis of the NHS ester.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by HPLC.
-
-
Purification:
-
Purify the Sco-peg2-Payload conjugate using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the Sco-peg2-Payload conjugate by LC-MS and NMR.
-
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the final step of conjugating the Sco-peg2-Payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Sco-peg2-Payload conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
Procedure:
-
Reaction Setup:
-
Dissolve the Sco-peg2-Payload conjugate in a minimal amount of DMSO or another compatible solvent.
-
Add a 3-5 fold molar excess of the Sco-peg2-Payload solution to the azide-modified antibody solution in the reaction buffer.
-
-
Conjugation Reaction:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 24-48 hours. The reaction progress can be monitored by analytical SEC or HIC to observe the formation of the ADC.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker conjugate and other small molecules using SEC or tangential flow filtration.
-
-
Characterization:
-
Determine the final protein concentration.
-
Assess the purity and aggregation of the ADC by SEC.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) and/or HIC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Quantitative Data Analysis (Representative)
Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG spacer can significantly influence the clearance rate of an ADC. Longer PEG chains generally lead to a slower clearance.
| Linker | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| Adapted from Burke et al., 2017. This data is representative and not specific to this compound. |
Representative In Vitro Cytotoxicity Data
The in vitro potency of an ADC is typically assessed using cytotoxicity assays on antigen-positive and antigen-negative cell lines.
| Cell Line | Target Antigen | ADC Treatment | IC50 (nM) |
| BT-474 | HER2-positive | Trastuzumab-PEG4-MMAE | 1.5 |
| MCF-7 | HER2-negative | Trastuzumab-PEG4-MMAE | >1000 |
| BT-474 | HER2-positive | Non-targeting IgG-PEG4-MMAE | >1000 |
| This data is hypothetical and for illustrative purposes only. |
Signaling Pathways in Targeted Drug Delivery
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The mechanism of cell killing is dependent on the payload. For instance, payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
General ADC Mechanism of Action and Downstream Signaling
The following diagram illustrates the general mechanism of action of an ADC from receptor binding to the induction of apoptosis.
Conclusion
This compound is a promising heterobifunctional linker for the development of ADCs and other targeted bioconjugates. Its strained cyclooctyne moiety allows for efficient and bioorthogonal copper-free click chemistry, while the PEG spacer can impart favorable physicochemical and pharmacokinetic properties. Although specific data on its performance in ADC constructs is not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate and evaluate this compound in their drug delivery platforms. As with any component in the complex architecture of an ADC, rigorous empirical testing and optimization will be paramount to unlocking its full therapeutic potential.
References
The Amine Group in Sco-peg2-NH2: A Technical Guide to its Function in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the primary amine group (-NH2) in the heterobifunctional linker, Sco-peg2-NH2. This linker is a valuable tool in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into the chemical reactivity of the amine terminus, provide detailed experimental protocols for its conjugation, present quantitative data to inform reaction optimization, and illustrate its function within the broader context of ADC synthesis.
Core Function of the Amine Group in this compound
The this compound linker is comprised of three key components: an S-cyclooctyne (SCO) group for copper-free click chemistry, a short polyethylene glycol (PEG2) spacer, and a terminal primary amine (-NH2) group. The primary function of the amine group is to serve as a versatile and reactive nucleophilic handle for the covalent attachment of molecules.[1][2]
In the realm of bioconjugation, this amine group is most commonly employed to react with electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, to form exceptionally stable amide bonds.[1][2] This reactivity is fundamental to the construction of complex biomolecules, enabling the stable linkage of payloads, such as cytotoxic drugs, to the linker before its subsequent attachment to a targeting moiety like an antibody.
The primary amine is a ubiquitous functional group in biological systems, particularly in the lysine residues of proteins.[2] This makes amine-reactive chemistries a well-established and reliable method for bioconjugation. The strategic placement of the amine group on the this compound linker allows for a modular and sequential approach to building bioconjugates.
Chemical Reactivity and Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This inherent nucleophilicity drives its reaction with various electrophilic partners. The most prevalent reaction in the context of bioconjugation is the acylation of the amine by an NHS ester.
Reaction with NHS Esters:
NHS esters are highly reactive towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) and result in the formation of a stable amide bond with the release of N-hydroxysuccinimide as a byproduct.
-
Diagram of the Amine-NHS Ester Reaction
Caption: Reaction of the amine group with an NHS ester to form a stable amide bond.
Data Presentation: Factors Influencing Amine Conjugation
The efficiency and specificity of the amine conjugation reaction are influenced by several factors. The following tables summarize key quantitative data to guide the optimization of experimental conditions.
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Half-life of NHS Ester | Relative Reaction Rate (Amine vs. Hydrolysis) |
| 7.0 | 4-5 hours | Favorable for amine reaction |
| 8.0 | ~1 hour | Optimal balance for many proteins |
| 8.6 | ~10 minutes | Increased hydrolysis, potentially lower yield |
Data compiled from general knowledge on NHS ester chemistry.
Table 2: Comparison of Amine-Reactive Chemistries
| Reactive Group | Target | Bond Formed | Stability | Key Advantages |
| NHS Ester | Primary Amine | Amide | Excellent | High reactivity and stability, well-established. |
| Isothiocyanate | Primary Amine | Thiourea | Good | Alternative to NHS esters. |
| Reductive Amination | Primary Amine | Secondary Amine | Excellent | Requires a reducing agent, can be highly specific. |
Experimental Protocols
The following protocols provide a detailed methodology for the two-step synthesis of an antibody-drug conjugate using this compound. This workflow first involves the conjugation of a drug payload to the amine group of the linker, followed by the attachment of the drug-linker construct to an azide-modified antibody.
Protocol 1: Conjugation of a Drug Payload to the Amine Group of this compound
This protocol describes the reaction of an NHS-ester activated cytotoxic drug with the primary amine of this compound.
Materials:
-
NHS-ester activated drug payload
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-ester activated drug payload in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 12 mM (1.2 molar equivalents).
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the dissolved NHS-ester activated drug.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Slowly add the dissolved this compound to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the drug-linker conjugate.
-
Once the reaction is complete, purify the crude product by reverse-phase HPLC to isolate the Sco-peg2-Drug conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the purified conjugate by mass spectrometry.
-
Protocol 2: Conjugation of the Sco-peg2-Drug to an Azide-Modified Antibody (SPAAC)
This protocol details the copper-free click chemistry reaction between the SCO group of the drug-linker conjugate and an azide-functionalized antibody.
Materials:
-
Purified Sco-peg2-Drug conjugate
-
Azide-modified antibody (in PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis spectrophotometer and mass spectrometer for characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified Sco-peg2-Drug conjugate in an aqueous-miscible solvent such as DMSO.
-
Ensure the azide-modified antibody is in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
-
SPAAC Reaction:
-
Add a 3-5 fold molar excess of the Sco-peg2-Drug conjugate to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker conjugate and other small molecules using a size-exclusion chromatography (SEC) column.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation state of the final ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of an ADC using this compound.
-
Workflow for Two-Step ADC Synthesis
Caption: Workflow for the synthesis of an ADC using a bifunctional linker.
-
Logical Relationship of this compound Components
Caption: Functional components of the this compound linker.
References
An In-depth Technical Guide to the Solubility and Biocompatibility of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules and surfaces, is a cornerstone strategy in pharmaceutical sciences for enhancing the therapeutic potential of drugs, proteins, and nanoparticles. This guide provides a detailed examination of two critical attributes conferred by PEGylation: solubility and biocompatibility. By improving aqueous solubility and creating a "stealth" shield that reduces immunogenicity and rapid clearance, PEGylation profoundly alters the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document delves into the core principles, presents quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for professionals in drug development.
Enhanced Solubility through PEGylation
The conjugation of PEG, a hydrophilic and water-soluble polymer, dramatically improves the solubility of hydrophobic drugs and proteins. The long, flexible PEG chains have a high affinity for water molecules, effectively creating a hydrophilic shell around the conjugated molecule, which prevents aggregation and precipitation in aqueous environments.[1][2][3] This enhanced solubility is critical for formulation development, particularly for parenteral administration where high drug concentrations are often required.[4][5]
Quantitative Data: Solubility Enhancement
The impact of PEGylation on solubility can be quantified using various methods. The PEG-induced precipitation assay is a common technique to assess the relative solubility of proteins. In this assay, the concentration of PEG required to induce precipitation is measured; a higher required PEG concentration indicates greater intrinsic solubility of the protein.
| Compound Type | Measurement Method | Observation | Reference |
| Monoclonal Antibody (mAb1) | PEG-induced Precipitation | Apparent solubility determined by extrapolation was 4127 mg/mL, though noted as unrealistically high, the method is used for relative comparison. | |
| Various Proteins | PEG-induced Precipitation | A log-linear relationship exists between protein solubility and the weight percent of PEG, allowing for the determination of apparent maximum solubility. | |
| Peptides | PEG Solubility Assay | PEG1/2 values (PEG concentration at which 50% of the peptide precipitates) are used to compare the relative solubility of different peptide variants. | |
| Small Molecules (e.g., ICG) | Blood Retention Studies | Conjugation of PEG (MW > 20 kDa) to indocyanine green significantly increased its blood retention, an indirect indicator of improved stability and solubility in plasma. |
Experimental Protocol: PEG-Induced Protein Precipitation Assay
This protocol is adapted from established methods for determining the relative apparent solubility of proteins.
Objective: To determine the relative solubility of a protein by measuring its concentration in the supernatant after precipitation is induced by varying concentrations of polyethylene glycol (PEG).
Materials:
-
Protein stock solution of known concentration (e.g., 10-20 mg/mL) in a desired buffer.
-
High molecular weight PEG stock solution (e.g., 40% w/v PEG 8000 or 10000) in the same buffer. The pH of the PEG solution must be readjusted to match the buffer pH after PEG dissolution.
-
Assay buffer.
-
Microcentrifuge tubes (1.5 mL).
-
Benchtop microcentrifuge.
-
UV-Vis spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Sample Preparation:
-
Create a series of microcentrifuge tubes. In each tube, mix aliquots of the protein stock solution, the 40% PEG stock solution, and the assay buffer to achieve a final fixed protein concentration and a range of final PEG concentrations (e.g., 0% to 20% w/v). The final volume in each tube should be constant (e.g., 500 µL).
-
Prepare control samples containing only buffer and the corresponding PEG concentrations to serve as blanks.
-
-
Incubation and Precipitation:
-
Gently vortex the tubes to ensure thorough mixing.
-
Incubate the samples at a constant temperature (e.g., 20°C or room temperature) for a set period (e.g., 1-2 hours) to allow precipitation to reach equilibrium.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the precipitated protein.
-
-
Supernatant Analysis:
-
Carefully collect the supernatant from each tube without disturbing the pellet.
-
Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or a suitable protein quantification assay (e.g., BCA assay). Use the corresponding PEG-buffer solutions as blanks.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the measured protein solubility (concentration in the supernatant) on the y-axis against the corresponding PEG concentration (%) on the x-axis.
-
A linear relationship is typically observed. Perform a linear regression on the data points.
-
The y-intercept of the regression line represents the natural log of the apparent solubility of the protein in the absence of PEG. The absolute value is determined by taking the exponential of the y-intercept. This value is used for comparing the relative solubility of different proteins or formulations.
-
Visualization: Workflow for PEG-Induced Solubility Assay
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights into the improved clinical performance of PEGylated interferon therapeutics: a molecular dynamics perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Streamlining Antibody Conjugation with SCO-PEG2-NH2 for Advanced Bioconjugates
Introduction
Antibody-drug conjugates (ADCs) represent a cutting-edge class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity to healthy tissues. The construction of a stable and effective ADC relies on three key components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects the two. The linker's properties are critical, influencing the stability, solubility, and pharmacokinetic profile of the entire conjugate.
Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the properties of therapeutic proteins. PEGylation can increase circulation half-life, improve solubility, prevent aggregation, and reduce immunogenicity. When combined with highly efficient and specific ligation chemistries like "click chemistry," these linkers enable precise control over the conjugation process.
This application note provides a detailed protocol for the two-stage conjugation of a payload to an antibody using a SCO-PEG2-NH2 linker system. The protocol first involves the activation of the antibody with a strained cyclooctyne (SCO) moiety via an N-Hydroxysuccinimide (NHS) ester reaction. This is followed by a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) to conjugate an azide-functionalized molecule of interest (e.g., a cytotoxic drug, fluorescent dye, or biotin). This copper-free click chemistry approach is bioorthogonal, highly specific, and proceeds efficiently under mild conditions, ensuring the integrity and functionality of the antibody.
Principle of the Method
The conjugation process is performed in two main stages:
-
Antibody Activation: The antibody is reacted with a SCO-PEG2-NHS ester. The NHS ester group forms a stable amide bond with the primary amines on lysine residues of the antibody. This step introduces the reactive cyclooctyne handle onto the antibody surface.
-
Copper-Free Click Chemistry Conjugation: The SCO-functionalized antibody is then reacted with a molecule containing an azide group. The strain in the cyclooctyne ring drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a copper catalyst.
This method allows for precise control over the conjugation process and results in a homogeneously labeled antibody conjugate.
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for this compound Antibody Conjugation.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Target protein for conjugation |
| SCO-PEG2-NHS Ester | Commercial Source | Amine-reactive linker for antibody activation |
| Azide-Functionalized Payload | User-provided | Molecule to be conjugated (drug, dye, etc.) |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Standard Lab Supply | Reaction and storage buffer |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Standard Lab Supply | Solvent for NHS ester and payload |
| Zeba™ Spin Desalting Columns | Commercial Source | Buffer exchange and purification |
| Tris Buffer, 1M, pH 7.5 | Standard Lab Supply | Quenching reagent |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
It is critical to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) as they will compete with the NHS ester reaction.
-
Prepare the Antibody: Dilute the stock antibody solution to a concentration of 1-10 mg/mL using an amine-free buffer such as PBS at pH 7.2-7.5.
-
Buffer Exchange: Use a desalting column (e.g., Zeba Spin Desalting Column) to exchange the antibody into the reaction buffer (PBS, pH 7.2-7.5). Follow the manufacturer's instructions for the column.
-
Determine Concentration: After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280).
Protocol 2: Stage 1 - Antibody Activation with SCO-PEG2-NHS Ester
This protocol is based on typical NHS ester conjugation procedures. The molar excess of the linker may need to be optimized to achieve the desired degree of labeling.
-
Prepare SCO-PEG2-NHS Ester Solution: Immediately before use, dissolve the SCO-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.
-
Calculate Reagent Volumes: Determine the volume of the 10 mM SCO-PEG2-NHS ester solution needed to achieve a desired molar excess relative to the antibody. A 20-fold molar excess is a common starting point.
-
Moles of Antibody = (Antibody Mass (g)) / (Antibody MW ( g/mol ))
-
Moles of NHS Ester = Moles of Antibody x Molar Excess
-
Volume of NHS Ester (µL) = (Moles of NHS Ester x 1,000,000) / 10 mM
-
-
Reaction: Add the calculated volume of the SCO-PEG2-NHS ester solution to the prepared antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Purification: Remove the excess, unreacted SCO-PEG2-NHS ester using a desalting column equilibrated with PBS, pH 7.2. This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction.
Protocol 3: Stage 2 - Copper-Free Click Chemistry Conjugation
This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Prepare Azide-Payload Solution: Dissolve the azide-functionalized payload in DMSO to a concentration of 10-20 mM.
-
Calculate Reagent Volumes: Determine the volume of the azide-payload solution required. A 5 to 10-fold molar excess of the azide-payload relative to the SCO-activated antibody is a typical starting point.
-
Reaction: Add the calculated volume of the azide-payload solution to the purified SCO-activated antibody.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques if required.
-
Final Purification: Remove the excess, unreacted azide-payload by performing a final buffer exchange using a desalting column or size-exclusion chromatography (SEC). The final conjugate should be in a suitable storage buffer (e.g., PBS).
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH 7.2-7.5 for NHS reaction; pH 6.5-7.5 for click chemistry. |
| SCO-PEG2-NHS Molar Excess | 10- to 40-fold | Start with a 20-fold excess and optimize as needed. |
| NHS Reaction Time | 30-60 min at Room Temp or 2h on Ice | Longer times or higher pH can lead to hydrolysis of the NHS ester. |
| Azide-Payload Molar Excess | 5- to 10-fold | Optimization may be required based on payload characteristics. |
| Click Reaction Time | 2h at Room Temp or Overnight at 4°C | Reaction is typically efficient and complete within this timeframe. |
Characterization of the Antibody Conjugate
Comprehensive analytical characterization is essential to ensure the quality, efficacy, and safety of the final antibody conjugate.
Protocol 4: Characterization Methods
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To confirm successful conjugation and assess purity. The conjugated antibody will have a higher molecular weight than the unconjugated antibody, resulting in a shift on the gel.
-
Method: Run samples of the unconjugated antibody, the SCO-activated antibody, and the final conjugate on an SDS-PAGE gel under reducing and non-reducing conditions. Visualize proteins using a suitable stain (e.g., Coomassie Blue).
-
-
SEC-HPLC (Size-Exclusion High-Performance Liquid Chromatography):
-
Purpose: To determine the extent of aggregation and to purify the monomeric conjugate.
-
Method: Inject the purified conjugate onto an SEC-HPLC system. The monomeric peak should be well-resolved from any high molecular weight aggregates or low molecular weight fragments.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the precise mass of the conjugate and calculate the drug-to-antibody ratio (DAR).
-
Method: Techniques like MALDI-TOF or ESI-MS can be used to analyze the intact or deglycosylated conjugate. The mass difference between the conjugated and unconjugated antibody allows for the determination of the average number of payloads attached.
-
-
Functional Assays:
-
Purpose: To ensure that the conjugation process has not compromised the biological activity of the antibody.
-
Method: Perform ligand-binding assays (e.g., ELISA) to confirm that the antibody's antigen-binding affinity is retained. If the payload is an enzyme or has a measurable activity, its function should also be assessed.
-
References
Application Notes and Protocols for Sco-peg2-NH2 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg2-NH2 is a bifunctional linker molecule designed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It features a cyclooctyne (SCO) group, a strained alkyne that readily reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst. The molecule also contains a two-unit polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (-NH2) group for conjugation to various substrates.[1][2][3]
These characteristics make this compound a valuable tool in bioconjugation, drug delivery, and molecular imaging, enabling the precise and efficient labeling of biomolecules in complex biological systems. This document provides detailed application notes and protocols for the effective use of this compound in SPAAC reactions.
Key Features of this compound
-
Copper-Free Click Chemistry: The cyclooctyne moiety allows for bioorthogonal ligation with azides via SPAAC, eliminating the need for toxic copper catalysts, which is crucial for applications in living systems.[4][]
-
PEG Spacer: The hydrophilic PEG2 spacer improves aqueous solubility and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
-
Amine Functionality: The primary amine group provides a versatile handle for conjugation to molecules containing carboxylic acids, NHS esters, or other amine-reactive functional groups.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated and presented when characterizing its performance in click chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H26N2O4 | |
| Molecular Weight | 298.38 g/mol | |
| CAS Number | 2141976-34-1 | |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage | Store at -20°C, desiccated |
Table 2: Representative Reaction Parameters for SPAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF, or mixtures | The choice of solvent will depend on the solubility of the azide-containing molecule. For biological applications, aqueous buffers are preferred. |
| Reactant Concentration | 10 µM - 10 mM | Optimal concentrations should be determined empirically. For biomolecule labeling, concentrations in the low millimolar to high micromolar range are common. |
| Stoichiometry | 1.1 - 5 equivalents of this compound to azide | A slight excess of the amine-containing cyclooctyne can help drive the reaction to completion, especially when labeling precious azide-modified biomolecules. |
| Temperature | Room temperature (20-25°C) | SPAAC reactions are typically efficient at room temperature. Gentle heating (e.g., 37°C) may be used to increase the reaction rate if necessary. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE, or fluorescence). |
Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a general method for conjugating an azide-containing molecule to an amine-reactive substrate using this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Amine-reactive substrate (e.g., a protein with an available carboxyl group)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl-to-amine conjugation
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-100 mM). Store at -20°C under an inert atmosphere.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
For protein conjugation, dissolve the amine-reactive substrate in the reaction buffer.
-
-
Activation of Carboxyl Groups (if applicable):
-
To conjugate this compound to a protein's carboxylic acid residues, activate the carboxyl groups by adding EDC (e.g., 5-10 fold molar excess) and NHS (e.g., 5-10 fold molar excess) to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of this compound to the Substrate:
-
Add the desired molar excess of the this compound stock solution to the activated substrate solution.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Quench the reaction by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM).
-
-
Purification of the Sco-peg2-functionalized Substrate:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
SPAAC Reaction:
-
To the purified Sco-peg2-functionalized substrate, add the azide-containing molecule. A molar excess of the azide may be used.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method to remove any unreacted starting materials.
-
Protocol 2: Labeling of a Protein with an Azide-Containing Fluorescent Dye using this compound
This protocol provides a more specific example of labeling a protein with a fluorescent dye.
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-5-TAMRA)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
EDC and Sulfo-NHS
-
PBS, pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in MES buffer to a concentration of 1-5 mg/mL.
-
-
Activation and Amine Conjugation:
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Add a 10-fold molar excess of this compound (from a 10 mM stock in DMSO) to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification of the SCO-modified Protein:
-
Remove excess reagents by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
-
Click Reaction:
-
To the purified SCO-modified protein, add a 5-fold molar excess of the azide-functionalized fluorescent dye (from a 10 mM stock in DMSO).
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Final Purification and Analysis:
-
Purify the fluorescently labeled protein using a desalting column to remove the unreacted dye.
-
Analyze the final product by SDS-PAGE and fluorescence imaging to confirm successful conjugation.
-
Mandatory Visualization
Caption: Workflow for bioconjugation using this compound.
Caption: The fundamental reaction of SPAAC.
References
Application Notes and Protocols for Protein Labeling using Sco-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in biotherapeutics and research to enhance the stability, solubility, and pharmacokinetic profiles of proteins.[1][2][3][4][5] Sco-peg2-NH2 is a bifunctional linker that introduces a bioorthogonal handle onto a protein for subsequent, highly specific modifications via click chemistry.
This molecule contains three key components:
-
SCO (bicyclo[6.1.0]nonyne): A cyclooctyne moiety that serves as a reactive partner in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.
-
peg2: A short, two-unit polyethylene glycol spacer that enhances solubility and provides flexibility.
-
NH2 (Amine): A primary amine group that can be covalently linked to carboxyl groups on a protein.
This application note provides a detailed two-step protocol for labeling proteins using this compound. The first step involves the covalent attachment of the this compound linker to the protein's surface-exposed carboxyl groups (aspartic acid, glutamic acid, or C-terminus) via an EDC/Sulfo-NHS mediated reaction. The second step describes the subsequent labeling of the now SCO-functionalized protein with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug) through a highly efficient and specific SPAAC reaction.
Reaction Principle
The overall labeling strategy is a two-stage process. First, the protein is functionalized with the SCO moiety, and then the desired label is attached via click chemistry.
Stage 1: EDC/Sulfo-NHS Mediated Conjugation of this compound to the Protein
The primary amine of this compound is conjugated to the carboxyl groups of the protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can react with the primary amine of this compound, but it is also prone to hydrolysis in aqueous solutions. The addition of Sulfo-NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, yet still highly reactive, Sulfo-NHS ester. This ester then efficiently reacts with the amine group of this compound to form a stable amide bond.
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SCO-functionalized protein is then reacted with a molecule containing an azide (-N3) group. The inherent ring strain of the cyclooctyne (SCO) allows it to react spontaneously with the azide in a [3+2] cycloaddition reaction, forming a stable triazole linkage without the need for a copper catalyst, which can be cytotoxic. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, physiological conditions.
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to a Protein
This protocol describes the functionalization of a protein with the SCO moiety by conjugating this compound to the protein's carboxyl groups.
3.1.1. Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous dimethyl sulfoxide (DMSO)
3.1.2. Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers (e.g., Tris), they must be removed by dialysis against the Activation Buffer or by using a desalting column.
-
-
Reagent Preparation (Prepare immediately before use):
-
This compound solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
EDC solution: Dissolve EDC in cold, sterile water to a stock concentration of 100-200 mM.
-
Sulfo-NHS solution: Dissolve Sulfo-NHS in cold, sterile water to a stock concentration of 100-200 mM.
-
-
Activation of Protein Carboxyl Groups:
-
To the protein solution, add the EDC solution to a final concentration that is in molar excess to the protein (see Table 1 for recommendations).
-
Immediately add the Sulfo-NHS solution to the same final molar concentration as EDC.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound:
-
Add the this compound stock solution to the activated protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume. Refer to Table 1 for recommended molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the SCO-functionalized Protein:
-
Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS (pH 7.4) or by using a desalting column equilibrated with PBS.
-
The purified SCO-functionalized protein is now ready for the click chemistry reaction or can be stored under conditions optimal for the unmodified protein.
-
Protocol 2: Click Chemistry Labeling of the SCO-Functionalized Protein
This protocol describes the labeling of the SCO-functionalized protein with an azide-containing probe via SPAAC.
3.2.1. Materials and Reagents
-
SCO-functionalized protein (from Protocol 1)
-
Azide-containing probe (e.g., fluorescent dye-azide, biotin-azide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent for the azide probe
-
Desalting columns or dialysis cassettes for purification
3.2.2. Procedure
-
Probe Preparation:
-
Dissolve the azide-containing probe in DMSO or another suitable solvent to create a stock solution (e.g., 1-10 mM).
-
-
Click Reaction:
-
To the SCO-functionalized protein solution in PBS, add the azide-probe stock solution to a final concentration that is in 2-10 fold molar excess over the protein. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time may vary depending on the specific probe and protein.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted azide-probe by dialysis against PBS or by using a desalting column.
-
The purified, labeled protein is now ready for downstream applications.
-
Data Presentation: Quantitative Parameters
The optimal conditions for protein labeling can vary depending on the protein and the desired degree of labeling. The following table provides general guidelines for the conjugation reaction described in Protocol 1.
| Parameter | Recommended Range | Notes |
| Molar Excess of EDC/Sulfo-NHS to Protein | 10x - 100x | Start with a 20x molar excess and optimize as needed. Higher excess can lead to protein cross-linking. |
| Molar Excess of this compound to Protein | 10x - 50x | A higher excess will drive the reaction towards a higher degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction pH (Activation) | 5.5 - 6.5 | Optimal for EDC/Sulfo-NHS chemistry, minimizing hydrolysis. |
| Reaction pH (Conjugation) | 7.2 - 8.0 | Facilitates the reaction of the amine with the NHS-ester. Can be adjusted by adding PBS after the activation step. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the Sulfo-NHS ester. |
| Reaction Time (Conjugation) | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times at 4°C can improve yield and reduce protein degradation. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Characterization of the Labeled Protein
Successful labeling can be confirmed using various analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein after conjugation with this compound and the final azide-probe can indicate successful labeling.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more precise measurement of the mass increase, allowing for the determination of the degree of labeling (number of linkers per protein).
-
UV-Vis Spectroscopy: If the azide-probe is a chromophore (e.g., a fluorescent dye), the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths of the protein and the dye.
-
Functional Assays: It is crucial to perform activity assays to ensure that the labeling process has not compromised the biological function of the protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive EDC/Sulfo-NHS (hydrolyzed).- Presence of amine-containing buffers.- Insufficient molar excess of reagents.- Low protein concentration. | - Prepare fresh EDC and Sulfo-NHS solutions immediately before use.- Ensure all buffers are amine-free.- Increase the molar excess of EDC/Sulfo-NHS and this compound.- Increase the protein concentration. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at the reaction pH.- Excessive cross-linking due to high EDC concentration. | - Keep the final DMSO concentration below 10%.- Perform the reaction at 4°C.- Optimize the molar excess of EDC to a lower level. |
| No Click Reaction | - Incomplete initial conjugation of this compound.- Degradation of the SCO or azide moiety. | - Confirm the successful conjugation of the SCO linker by mass spectrometry.- Use fresh reagents and protect them from light if they are light-sensitive. |
| Loss of Protein Activity | - Labeling at or near the active site.- Protein denaturation during the reaction. | - Reduce the molar excess of labeling reagents to achieve a lower degree of labeling.- Perform the reaction at a lower temperature (4°C).- Consider site-specific labeling strategies if random labeling is detrimental. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Signaling pathway for EDC/Sulfo-NHS mediated conjugation.
Caption: Signaling pathway for SPAAC click chemistry labeling.
References
Revolutionizing ADC Development: Applications of Sco-peg2-NH2 Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the Sco-peg2-NH2 linker in the development of Antibody-Drug Conjugates (ADCs). This compound is a discrete polyethylene glycol (PEG) linker featuring a strained cyclooctyne (Sco) moiety and a terminal amine (NH2) group. This combination of features offers a unique platform for the site-specific conjugation of payloads to antibodies through copper-free click chemistry, yielding homogeneous and stable ADCs with enhanced therapeutic potential.
The incorporation of a two-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the cleavable nature of the linker is designed to ensure controlled payload release within the tumor microenvironment. These characteristics make this compound a compelling choice for the development of next-generation ADCs with an improved therapeutic index.
Key Applications in ADC Development
The unique structure of this compound lends itself to several critical applications in the field of ADC development:
-
Site-Specific Conjugation: The terminal amine allows for the covalent attachment of a payload, while the Sco group facilitates highly efficient and specific conjugation to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" approach avoids the need for a copper catalyst, which can be detrimental to antibody integrity.
-
Enhanced Pharmacokinetics: The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially leading to a longer circulation half-life and reduced aggregation.[1][2]
-
Cleavable Payload Release: The linker is designed to be stable in systemic circulation but can be cleaved by specific triggers within the tumor microenvironment or inside cancer cells, such as changes in pH or the presence of certain enzymes.[3] This targeted release minimizes off-target toxicity.[4]
-
Homogeneous ADC Production: Site-specific conjugation methods enabled by linkers like this compound result in ADCs with a uniform drug-to-antibody ratio (DAR), leading to a more consistent product with predictable behavior.
Illustrative Performance Data
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data based on the expected performance of ADCs constructed with similar cleavable, PEGylated linkers. This data is intended to serve as a guideline for researchers.
Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted ADC Utilizing a this compound-based Linker
| Cell Line | Target Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 | HER2-positive | 1.5 | 0.1 |
| BT-474 | HER2-positive | 2.1 | 0.1 |
| MDA-MB-231 | HER2-negative | > 1000 | 0.2 |
Table 2: Plasma Stability of a Hypothetical ADC with a this compound-based Linker
| Time Point | Percentage of Intact ADC Remaining (in human plasma at 37°C) |
| 0 hours | 100% |
| 24 hours | 95% |
| 48 hours | 91% |
| 72 hours | 88% |
| 120 hours | 82% |
Table 3: In Vivo Efficacy of a Hypothetical ADC with a this compound-based Linker in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| Unconjugated Antibody (10 mg/kg) | 25% |
| ADC (5 mg/kg) | 85% |
| ADC (10 mg/kg) | 98% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an ADC constructed using the this compound linker.
Caption: Mechanism of action of an ADC with a cleavable linker.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of ADCs utilizing the this compound linker.
Protocol 1: Site-Specific Antibody-Payload Conjugation using this compound
This protocol describes a two-step process for conjugating a payload to an antibody with site-specifically introduced azide groups.
Caption: Workflow for site-specific ADC conjugation.
Materials:
-
Payload with a reactive amine group
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable activating agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Azide-modified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Payload-Linker Activation: a. Dissolve the payload and a 1.1 molar equivalent of this compound in anhydrous DMF. b. Add 1.2 molar equivalents of DCC and 1.2 molar equivalents of NHS. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Purify the activated payload-linker conjugate by reverse-phase HPLC.
-
Antibody Conjugation: a. To the azide-modified mAb in PBS, add a 5-10 molar excess of the activated payload-linker conjugate. b. Gently agitate the reaction mixture at 4°C for 12-24 hours. c. Monitor the conjugation reaction by SDS-PAGE or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Purification: a. Purify the resulting ADC from unconjugated payload-linker and other reagents using size-exclusion chromatography (SEC). b. Characterize the purified ADC for DAR, aggregation, and purity.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the steps to determine the potency of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Replace the medium in the cell plates with the drug-containing medium. c. Incubate the plates for 72-120 hours.
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot the dose-response curves and determine the IC50 values using a suitable software.[5]
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes how to evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Antigen-positive tumor cells
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously implant antigen-positive tumor cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: a. Randomize mice into treatment groups (vehicle, unconjugated antibody, ADC at different doses). b. Administer the treatments intravenously (or as appropriate) at a predetermined schedule (e.g., once weekly for 3 weeks).
-
Tumor Monitoring: a. Measure tumor volume with calipers twice weekly. b. Monitor animal body weight and general health.
-
Endpoint and Analysis: a. Euthanize mice when tumors reach a predetermined size or at the end of the study. b. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of advanced Antibody-Drug Conjugates. Its capacity for site-specific conjugation via copper-free click chemistry, combined with the pharmacokinetic benefits of its PEG spacer and the targeted payload release of its cleavable element, positions it as a promising component for developing safer and more effective cancer therapeutics. The protocols and illustrative data provided herein offer a framework for researchers to explore the potential of this innovative linker technology in their ADC development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sco-peg2-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the conjugation of Sco-peg2-NH2, a cleavable linker containing a strain-promoted cyclooctyne (SCO) moiety and a terminal amine, to a payload molecule. This linker is particularly valuable in the field of bioconjugation, especially for the development of Antibody-Drug Conjugates (ADCs), where controlled and specific attachment of a therapeutic payload to a targeting moiety is critical. The SCO group allows for a highly specific and efficient, copper-free click chemistry reaction with an azide-modified biomolecule. The primary amine serves as a versatile handle for the attachment of various payloads, typically those containing a carboxyl group, through stable amide bond formation.
These protocols will focus on a two-stage conjugation strategy:
-
Activation of a carboxyl-containing payload and its conjugation to the primary amine of this compound.
-
Purification and characterization of the resulting Payload-linker conjugate.
A subsequent, conceptual protocol for the click chemistry reaction of the Payload-Sco-peg2 conjugate to an azide-modified antibody is also discussed to provide a complete workflow context for ADC development.
Core Principles of Amine Conjugation
The conjugation of a payload to the amine group of this compound is most commonly achieved by forming an amide bond. This requires the activation of a carboxylic acid group on the payload molecule. The most prevalent method for this activation in aqueous environments is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
The reaction proceeds in two steps:
-
Activation: EDC reacts with the carboxyl group on the payload to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and can hydrolyze.
-
Stabilization and Coupling: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1][3] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[4]
The pH of the reaction is a critical parameter. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.
Experimental Protocols
Protocol 1: Activation of Carboxyl-Containing Payload and Conjugation to this compound
This protocol details the steps for conjugating a payload containing a carboxylic acid to the amine group of this compound using EDC/NHS chemistry.
Materials:
-
Payload with a carboxylic acid group
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reverse Phase HPLC (RP-HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a 10 mg/mL stock solution of the carboxyl-containing payload in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Payload Activation:
-
In a reaction vial, dissolve the carboxyl-containing payload in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Add a 5 to 10-fold molar excess of EDC to the payload solution.
-
Add a 5 to 10-fold molar excess of NHS (or Sulfo-NHS) to the payload solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to this compound:
-
Add a 1.5 to 3-fold molar excess of this compound (from the stock solution) to the activated payload mixture.
-
Adjust the pH of the reaction mixture to 7.5-8.5 by adding Coupling Buffer. The optimal pH for the reaction of the NHS ester with the amine is between 7.2 and 8.5.
-
Incubate the reaction for 2 to 4 hours at room temperature, or overnight at 4°C, with gentle mixing. Protect from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Payload-Sco-peg2-NH2 Conjugate:
-
The primary method for purifying the conjugate from excess reagents and unconjugated payload is Reverse Phase HPLC (RP-HPLC).
-
Alternatively, for a preliminary cleanup, pass the reaction mixture through a desalting column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS) to remove excess EDC, NHS, and quenching reagents.
-
Collect fractions and analyze by RP-HPLC or LC-MS to identify the fractions containing the desired conjugate.
-
Pool the pure fractions and lyophilize or store at -20°C or -80°C.
-
Data Presentation
The success of the conjugation reaction is dependent on several quantitative parameters. The following tables provide typical ranges and starting points for optimization.
Table 1: Recommended Molar Ratios for Payload Activation and Conjugation
| Reagent | Molar Ratio (relative to Payload) | Purpose |
| EDC | 5 - 10 fold excess | Activates carboxyl groups on the payload. |
| NHS / Sulfo-NHS | 5 - 10 fold excess | Stabilizes the activated intermediate. |
| This compound | 1.5 - 3 fold excess | Reacts with the activated payload. |
Table 2: Key Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation. |
| Conjugation pH | 7.2 - 8.5 | Ensures the primary amine of this compound is deprotonated and nucleophilic, while balancing NHS ester hydrolysis. |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Allows for efficient coupling. Longer times at lower temperatures can improve yield for sensitive molecules. |
| Temperature | 4°C to 25°C | Room temperature is generally sufficient, while 4°C can be used to minimize degradation of sensitive molecules. |
Purification and Characterization of PEGylated Conjugates
The purification of the Payload-Sco-peg2-NH2 conjugate is crucial to remove unreacted starting materials and byproducts. Following purification, characterization is necessary to confirm the identity and purity of the final product.
Purification Techniques:
-
Size Exclusion Chromatography (SEC): Effective for removing small molecule reagents (EDC, NHS, unreacted linker) from larger payload conjugates. However, it may not effectively separate the unconjugated payload from the conjugate if their sizes are similar.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for purifying small molecule conjugates. It separates compounds based on hydrophobicity and provides high-resolution separation of the conjugate from the unreacted payload and linker.
-
Ion Exchange Chromatography (IEX): Can be used if the payload and the conjugate have significantly different net charges at a given pH. The addition of the PEG linker can shield charges on the payload, altering its elution profile compared to the unconjugated form.
Characterization Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the conjugate.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the Payload-Sco-peg2-NH2 conjugate.
Caption: Workflow for payload activation and conjugation to this compound.
Signaling Pathway: Mechanism of a Tubulin Inhibitor Payload
As a common application, if the payload conjugated is a tubulin inhibitor (e.g., Auristatin), it would exert its cytotoxic effect by disrupting microtubule dynamics within a cancer cell after being delivered by an ADC.
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Sco-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. The choice of linker used to attach targeting ligands or therapeutic payloads to the nanoparticle surface is paramount for ensuring stability, biocompatibility, and efficacy. Sco-peg2-NH2 is a bifunctional linker that offers a versatile platform for nanoparticle modification. It features a cyclooctyne (SCO) group for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific protein binding, and a primary amine (NH2) for further conjugation or for direct attachment to carboxylated surfaces.
This document provides detailed application notes and experimental protocols for the functionalization of various nanoparticles with this compound. It is intended to guide researchers, scientists, and drug development professionals in the successful application of this linker in their work.
Key Features of this compound
-
Copper-Free Click Chemistry: The cyclooctyne group facilitates covalent conjugation with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][2]
-
PEG Spacer: The short diethylene glycol (PEG2) spacer enhances the hydrophilicity of the nanoparticle surface, which can improve colloidal stability and minimize opsonization by the reticuloendothelial system, leading to longer circulation times in vivo.
-
Primary Amine: The terminal amine group provides a versatile handle for subsequent conjugation reactions, such as amide bond formation with carboxylated molecules (e.g., proteins, drugs) or for direct attachment to nanoparticles with carboxylated surfaces.
Applications
Nanoparticles functionalized with this compound are well-suited for a variety of applications in biomedical research and drug development, including:
-
Targeted Drug Delivery: The amine terminus can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticle to specific cells or tissues. The SCO group can then be used to attach a therapeutic payload. This is particularly relevant for cancer therapy, where nanoparticles can be targeted to receptors overexpressed on tumor cells, such as EGFR and HER2.[3][4][5]
-
Advanced Medical Imaging: Imaging agents can be attached to the nanoparticle via the this compound linker to create targeted contrast agents for techniques like magnetic resonance imaging (MRI) and fluorescence imaging.
-
Diagnostic Assays: The robust and specific nature of the click chemistry conjugation makes this linker suitable for the development of sensitive and reliable diagnostic platforms.
Data Presentation
Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Hydrodynamic Diameter (nm) (Unfunctionalized) | Hydrodynamic Diameter (nm) (Functionalized) | Zeta Potential (mV) (Unfunctionalized) | Zeta Potential (mV) (Functionalized) |
| Gold (AuNP) | Gold | 15 ± 2 | 25 ± 3 | -35 ± 5 | -10 ± 4 |
| Magnetic (MNP) | Iron Oxide | 20 ± 4 | 35 ± 5 | -40 ± 6 | -15 ± 5 |
| Silica (SiNP) | Silicon Dioxide | 50 ± 5 | 65 ± 6 | -50 ± 7 | -25 ± 6 |
Note: The data presented in this table are representative examples and may vary depending on the specific nanoparticle synthesis method, initial surface chemistry, and functionalization conditions.
Table 2: Quantitative Analysis of this compound Conjugation Efficiency
| Nanoparticle Type | Analytical Method | Ligand Density (molecules/NP) | Conjugation Efficiency (%) |
| Gold (AuNP) | HPLC-UV/Vis | ~150 | 85 ± 5 |
| Magnetic (MNP) | Thermogravimetric Analysis (TGA) | ~300 | 80 ± 7 |
| Silica (SiNP) | Fluorescence Spectroscopy | ~500 | 90 ± 4 |
Note: The data presented in this table are representative examples. Actual values should be determined experimentally for each specific system.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs) with this compound
This protocol describes the covalent attachment of this compound to the surface of commercially available or synthesized carboxylated gold nanoparticles via EDC/NHS chemistry.
Materials:
-
Carboxylated Gold Nanoparticles (e.g., 15 nm)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated AuNPs in MES buffer to a final concentration of 1 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.
-
Add EDC and NHS to the AuNP suspension to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer to a concentration of 1 mg/mL.
-
Add the this compound solution to the activated AuNP suspension. The molar ratio of this compound to AuNPs should be optimized, but a starting point of 1000:1 is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Quench the reaction by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes.
-
Purify the functionalized AuNPs by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.
-
Resuspend the final this compound functionalized AuNPs in PBS or another buffer of choice.
-
-
Characterization:
-
Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to assess for aggregation.
-
Quantify the amount of conjugated this compound using techniques such as High-Performance Liquid Chromatography (HPLC) after displacing the linker from the nanoparticle surface.
-
Protocol 2: Functionalization of Azide-Modified Nanoparticles with this compound via Copper-Free Click Chemistry
This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized with azide groups.
Materials:
-
Azide-modified nanoparticles (e.g., magnetic or silica nanoparticles)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units or magnetic separation rack
-
Deionized (DI) water
Procedure:
-
Reaction Setup:
-
Disperse the azide-modified nanoparticles in PBS to a final concentration of 1 mg/mL.
-
Dissolve this compound in PBS to a concentration of 1 mg/mL.
-
-
Click Chemistry Reaction:
-
Add the this compound solution to the azide-modified nanoparticle suspension. A molar excess of this compound (e.g., 10-50 fold excess relative to the estimated number of azide groups) is recommended to drive the reaction to completion.
-
Incubate the reaction mixture overnight at room temperature with gentle shaking. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Purification:
-
Purify the functionalized nanoparticles to remove unreacted this compound.
-
For magnetic nanoparticles, use a magnetic separation rack to pellet the nanoparticles and wash them three times with PBS.
-
For non-magnetic nanoparticles, use centrifugal filter units and wash three times with PBS.
-
Resuspend the final functionalized nanoparticles in the desired buffer.
-
-
Characterization:
-
Characterize the functionalized nanoparticles using DLS and TEM as described in Protocol 1.
-
Confirm the successful conjugation by Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of triazole-related peaks.
-
Mandatory Visualizations
Caption: Workflow for functionalizing carboxylated AuNPs with this compound.
Caption: Workflow for functionalizing azide-modified NPs via click chemistry.
Caption: Targeted drug delivery to inhibit cancer cell signaling pathways.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano-pharmaceutical formulations for targeted drug delivery against HER2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Sco-peg2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg2-NH2 is a bifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker features a strained cyclooctyne (SCO) group for copper-free click chemistry, a two-unit polyethylene glycol (PEG2) spacer, and a primary amine (-NH2) for further functionalization. The incorporation of a PEG spacer enhances solubility and reduces aggregation of the resulting conjugate. Notably, this compound is described as a cleavable linker, a critical feature for the release of payloads in targeted drug delivery systems.[1][2][3]
These application notes provide a comprehensive overview of the techniques, protocols, and characterization methods for utilizing this compound in bioconjugation.
Key Features and Applications
-
Copper-Free Click Chemistry: The strained cyclooctyne moiety allows for highly efficient and bioorthogonal ligation with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
Antibody-Drug Conjugate (ADC) Development: this compound serves as a crucial component in the construction of ADCs, connecting a targeting antibody to a cytotoxic payload.
-
PEG Spacer: The hydrophilic PEG2 spacer improves the pharmacokinetic properties of the resulting bioconjugate by increasing solubility and stability.
-
Cleavable Linker: The linker is designed to be stable in circulation but to cleave and release the payload under specific physiological conditions within the target cell, such as a change in pH or the presence of specific enzymes.
-
Primary Amine Handle: The terminal amine group provides a versatile point of attachment for various molecules, including drugs, imaging agents, or other functional moieties, typically through amide bond formation.
Bioconjugation Strategy using this compound
The general strategy for using this compound in bioconjugation, particularly for ADC development, involves a two-step process:
-
Payload Attachment: The cytotoxic drug or other molecule of interest is first conjugated to the primary amine of this compound. This is typically achieved by forming a stable amide bond. The resulting molecule is a payload-linker construct bearing a reactive cyclooctyne group.
-
Antibody Conjugation (SPAAC): An azide-modified antibody is then reacted with the cyclooctyne-functionalized payload-linker construct. The SPAAC reaction forms a stable triazole linkage, yielding the final antibody-drug conjugate.
Experimental Protocols
Protocol 1: Activation of Payload and Conjugation to this compound
This protocol describes the conjugation of a carboxylate-containing payload to the amine group of this compound via EDC/NHS chemistry.
Materials:
-
Carboxylate-containing payload
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Payload Activation:
-
Dissolve the carboxylate-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxyl group.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the solution of this compound to the activated payload solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the payload-linker conjugate using reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an Azide-Modified Antibody
This protocol outlines the conjugation of the cyclooctyne-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody (e.g., via site-specific incorporation of an azide-bearing unnatural amino acid)
-
Payload-Sco-peg2 conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel (e.g., microcentrifuge tube)
-
Incubator or shaker
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare Reactants:
-
Dissolve the Payload-Sco-peg2 conjugate in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a solution of the azide-modified antibody in PBS at a concentration of 1-10 mg/mL.
-
-
SPAAC Reaction:
-
Add the Payload-Sco-peg2 stock solution to the antibody solution. A 5- to 20-fold molar excess of the payload-linker construct over the antibody is recommended as a starting point. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted payload-linker construct and byproducts by SEC using a column equilibrated with PBS.
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA or Bradford assay.
-
Characterize the ADC by SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the Drug-to-Antibody Ratio (DAR) and confirm the integrity of the conjugate.
-
Data Presentation
Table 1: Hypothetical Reaction Parameters and Efficiency for Payload-Sco-peg2 Conjugation
| Parameter | Value |
| Payload:Linker Molar Ratio | 1:1.2 |
| Reaction Time | 8 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Reversed-Phase HPLC |
| Yield | 75% |
| Purity (by HPLC) | >95% |
Table 2: Hypothetical Characterization of a Trastuzumab-Sco-peg2-MMAE ADC
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 2.5 mg/mL |
| Purity | SEC-HPLC | >98% (monomer) |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.8 |
| Average DAR | UV-Vis Spectroscopy | 3.9 |
| Molecular Weight (Intact Mass) | Mass Spectrometry (ESI-MS) | ~153 kDa |
| In Vitro Cytotoxicity (IC50) | Cell-based Assay | 5 ng/mL |
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Proposed mechanism of action for an ADC utilizing a cleavable linker.
Caption: Logical relationship of this compound structure to its function.
References
Application Notes and Protocols for Sco-peg2-NH2 Reactions in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg2-NH2 is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker features a cyclooctyne (Sco) group for copper-free click chemistry and a primary amine (-NH2) for conjugation to a payload molecule. The two-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides detailed protocols for the two-stage reaction process involving this compound: first, the conjugation of a payload to the amine group, and second, the strain-promoted alkyne-azide cycloaddition (SPAAC) of the resulting conjugate to an azide-modified biomolecule.
Core Principles
The use of this compound in bioconjugation revolves around two key chemical reactions:
-
Amine Conjugation: The primary amine of the linker is typically reacted with an activated form of a payload molecule (e.g., a cytotoxic drug with a carboxylic acid group activated as an N-hydroxysuccinimide (NHS) ester). This forms a stable amide bond, linking the payload to the Sco-peg2 moiety.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a highly efficient and bioorthogonal copper-free click chemistry reaction. The cyclooctyne group of the Sco-peg2-payload conjugate reacts selectively with an azide group on a target biomolecule (e.g., an antibody) to form a stable triazole linkage. The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst.
Data Presentation
Table 1: Representative Reaction Parameters for this compound Conjugation
| Parameter | Stage 1: Payload Conjugation (Amine Reaction) | Stage 2: Bioconjugation (SPAAC) |
| Reactants | This compound, NHS-activated payload | Azide-modified antibody, Sco-peg2-payload |
| Molar Ratio | 1:1 to 1:1.5 (Linker:Payload) | 1:3 to 1:10 (Antibody:Sco-peg2-payload) |
| Solvent | Anhydrous DMSO or DMF | PBS buffer, pH 7.2-7.4 |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| Reaction Time | 2-12 hours | 12-48 hours |
| Typical Yield | >90% (for the linker-payload conjugate) | Variable (depends on antibody and payload) |
Table 2: Characterization of a Representative Antibody-Drug Conjugate (ADC)
| Characterization Method | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Peaks corresponding to DAR 0, 2, 4, 6, 8 |
| Reversed-Phase HPLC (RP-HPLC) | Purity of the ADC | >95% |
| Size Exclusion Chromatography (SEC) | Aggregation | <5% aggregates |
| Mass Spectrometry (LC-MS) | Average DAR and molecular weight confirmation | Confirms expected mass of the conjugate |
Experimental Protocols
Protocol 1: Conjugation of a Payload to this compound
This protocol describes the reaction of the amine group on this compound with an NHS-activated payload.
Materials:
-
This compound
-
NHS-activated payload (e.g., a cytotoxic drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve the NHS-activated payload in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add a 1.2 molar equivalent of this compound solution to the NHS-activated payload solution.
-
Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Sco-peg2-payload conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight.
-
Lyophilize the purified product and store at -20°C under desiccated conditions.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to an Azide-Modified Antibody
This protocol details the conjugation of the Sco-peg2-payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sco-peg2-payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Size-exclusion chromatography (SEC) system for purification
-
HIC-HPLC and LC-MS systems for characterization
Procedure:
-
Prepare a stock solution of the Sco-peg2-payload conjugate in DMSO or DMF at a concentration of 10 mM.
-
To the azide-modified antibody solution (typically 1-10 mg/mL in PBS), add a 5-10 fold molar excess of the Sco-peg2-payload stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at 4°C or room temperature for 12-48 hours with gentle mixing. The optimal time and temperature should be determined empirically for each specific antibody and payload.
-
Monitor the progress of the conjugation by LC-MS analysis of small aliquots.
-
Once the reaction is complete, remove the excess unreacted Sco-peg2-payload and byproducts by size-exclusion chromatography (SEC) using PBS as the mobile phase.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using HIC-HPLC, RP-HPLC, SEC, and mass spectrometry.
-
Store the final ADC solution at 4°C or as appropriate for the specific antibody.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Mechanism of action of a HER2-targeted ADC, illustrating the signaling pathway inhibition and payload delivery.[1][2][3][4]
References
Application Notes and Protocols for Sco-peg2-NH2 in the Synthesis of Targeted Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sco-peg2-NH2 is a bifunctional linker molecule integral to the synthesis of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker incorporates a short, hydrophilic polyethylene glycol (PEG) spacer (peg2), a cyclooctyne (Sco) moiety for copper-free click chemistry, and a primary amine (-NH2) for payload attachment. The inclusion of the PEG spacer can enhance the solubility and stability of the final conjugate, potentially improving its pharmacokinetic profile. The Sco group allows for a highly specific and efficient bioorthogonal conjugation to an azide-modified antibody, enabling the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of targeted therapeutics.
Key Features of this compound
-
Copper-Free Click Chemistry: The cyclooctyne group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for biological applications.[1][2]
-
Hydrophilic Spacer: The short diethylene glycol (peg2) spacer can improve the solubility of hydrophobic drug payloads and reduce aggregation of the resulting ADC.[3]
-
Amine Handle for Payload Conjugation: The primary amine allows for the covalent attachment of a variety of cytotoxic payloads that have a corresponding reactive group (e.g., carboxylic acid).
-
Cleavable Linker Potential: While not inherently cleavable, the this compound linker can be part of a larger linker system that incorporates a cleavable moiety, allowing for controlled drug release at the target site.[3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H26N2O4 | |
| Molecular Weight | 298.38 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
This table, adapted from a study by Burke et al. (2017), illustrates the general impact of PEG linker length on the in vitro cytotoxicity of an anti-CD30 ADC. While this study did not use this compound specifically, the data for the PEG2 linker provides a relevant reference point.
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
| Data adapted from Burke et al., 2017. |
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
This table summarizes the general trend of how PEG linker length can influence the pharmacokinetic properties of ADCs. Shorter PEG linkers, like the peg2 in this compound, may lead to faster clearance compared to longer PEG chains.
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Data adapted from a comparative analysis of PEG linkers. |
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to this compound
This protocol describes the activation of a cytotoxic drug containing a carboxylic acid and its subsequent conjugation to the primary amine of this compound.
Materials:
-
Carboxylic acid-containing payload (e.g., a derivative of MMAE or a camptothecin)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Payload: a. Dissolve the carboxylic acid-containing payload in anhydrous DMF. b. Add 1.2 equivalents of NHS or HOBt and 1.2 equivalents of DCC or HATU. c. Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Conjugation to this compound: a. In a separate flask, dissolve this compound in anhydrous DMF. b. Add 1.5 equivalents of TEA or DIPEA to the this compound solution. c. Slowly add the activated payload solution to the this compound solution. d. Stir the reaction mixture at room temperature overnight.
-
Purification: a. Monitor the reaction to completion by TLC or LC-MS. b. Upon completion, concentrate the reaction mixture under reduced pressure. c. Purify the resulting Payload-Sco-peg2 conjugate by reverse-phase HPLC. d. Characterize the purified product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Site-Specific Antibody Conjugation via Copper-Free Click Chemistry
This protocol outlines the conjugation of the Payload-Sco-peg2 to an azide-modified monoclonal antibody (mAb-N3).
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-Sco-peg2 conjugate (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Hydrophobic Interaction Chromatography (HIC) column for purification
Procedure:
-
Preparation of Antibody: a. Ensure the azide-modified antibody is in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of any azide-competing reagents.
-
Conjugation Reaction: a. Add a 5-10 fold molar excess of the Payload-Sco-peg2 conjugate (from a concentrated DMSO stock) to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v). b. Gently mix the reaction solution and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically.
-
Purification of the ADC: a. Remove the unreacted Payload-Sco-peg2 conjugate and other small molecules by SEC using a pre-equilibrated column with PBS, pH 7.4. b. Alternatively, for a more refined purification that can separate different DAR species, use HIC. The ADC is loaded onto the HIC column in a high salt buffer and eluted with a decreasing salt gradient. c. Collect the fractions containing the purified ADC.
-
Characterization of the ADC: a. Determine Protein Concentration: Measure the absorbance at 280 nm using a spectrophotometer. b. Determine Drug-to-Antibody Ratio (DAR): i. UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm and the payload's specific wavelength. ii. Mass Spectrometry: For a more accurate determination, use electrospray ionization mass spectrometry (ESI-MS) on the intact or deglycosylated ADC to identify the different drug-loaded species. c. Assess Purity and Aggregation: Use SEC-HPLC to determine the percentage of monomeric ADC and the presence of any aggregates. d. Confirm Site of Conjugation: If necessary, perform peptide mapping studies using LC-MS/MS to confirm the specific site of conjugation on the antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the in vitro potency of the newly synthesized ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control. c. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for 2-4 hours at 37°C. c. If using a solubilization solution other than DMSO, carefully remove the medium. d. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curves and determine the IC50 values (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an ADC.
References
Application Notes and Protocols for Cell-Based Assay Development with Sco-peg2-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg2-NH2 is a bifunctional linker molecule featuring a cyclooctyne (SCO) group for copper-free click chemistry, a two-unit polyethylene glycol (PEG2) spacer, and a primary amine (-NH2) for conjugation.[1][2][3] This cleavable linker is increasingly utilized in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][4] The PEG spacer enhances solubility and hydrophilicity, while the cleavable nature of the linker is designed to ensure controlled release of a payload within the target cell.
These application notes provide a comprehensive overview of the methodologies for developing and executing cell-based assays to characterize and evaluate the efficacy of therapeutic agents conjugated via the this compound linker.
Core Concepts in Cell-Based Assays for this compound Conjugates
The development of effective cell-based assays for this compound conjugates revolves around quantifying the biological activity and understanding the mechanism of action of the entire conjugate. Key parameters to be assessed include:
-
Cytotoxicity: Determining the potency of the conjugate in killing target cancer cells.
-
Internalization: Confirming that the conjugate is taken up by the target cells.
-
Payload Release: Verifying that the linker is cleaved inside the cell to release the active payload.
-
Target Engagement: For modalities like PROTACs, confirming the degradation of the target protein.
-
Specificity: Ensuring that the conjugate has minimal effect on non-target cells.
Experimental Protocols
Detailed protocols for key cell-based assays are provided below. These are generalized procedures and should be optimized for the specific conjugate and cell lines being used.
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of a this compound conjugate on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Non-target cell line (e.g., MCF-7 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound conjugate (e.g., anti-HER2 antibody conjugated to a cytotoxic payload)
-
Control antibody (unconjugated)
-
Vehicle control (e.g., PBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound conjugate, control antibody, and vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Internalization Assay
This protocol describes a method to visualize and quantify the internalization of an ADC using fluorescence microscopy.
Materials:
-
Target cell line
-
Fluorescently labeled this compound ADC (e.g., conjugated to Alexa Fluor™ 488)
-
Control fluorescently labeled non-binding antibody
-
Poly-D-lysine coated glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 10 µg/mL) in complete medium.
-
As a control, treat a separate set of cells with a fluorescently labeled non-binding antibody.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
-
Staining and Fixation:
-
Thirty minutes before the end of the incubation, add Hoechst 33342 and LysoTracker™ Red to the medium to stain the nucleus and lysosomes, respectively.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorophore, Hoechst 33342, and LysoTracker™ Red.
-
Analyze the images to observe the co-localization of the ADC signal with the lysosomal marker, which indicates internalization and trafficking to the lysosome.
-
Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.
-
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for assessing the degradation of a target protein induced by a PROTAC constructed with the this compound linker.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with increasing concentrations of the this compound PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Include a positive control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of target protein remaining against the PROTAC concentration.
-
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of an Exemplary Anti-HER2-Sco-peg2-NH2-Payload Conjugate
| Cell Line | Target Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2+++ | Anti-HER2-Sco-peg2-NH2-Payload | 5.2 |
| Unconjugated Anti-HER2 Antibody | > 1000 | ||
| Free Payload | 0.8 | ||
| MCF-7 | HER2+ | Anti-HER2-Sco-peg2-NH2-Payload | 250.7 |
| Unconjugated Anti-HER2 Antibody | > 1000 | ||
| Free Payload | 1.1 |
Table 2: Target Protein Degradation by an Exemplary BRD4-Targeting this compound PROTAC
| Cell Line | Compound | Concentration (nM) | % BRD4 Protein Remaining (vs. Vehicle) |
| HEK293 | BRD4-PROTAC | 1 | 75 |
| 10 | 42 | ||
| 100 | 15 | ||
| 1000 | 12 | ||
| BRD4-PROTAC + MG132 | 100 | 95 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and workflows.
Caption: General workflow for developing cell-based assays for this compound conjugates.
Caption: Signaling pathway for an ADC utilizing a cleavable linker like this compound.
Caption: General signaling pathway for a PROTAC molecule.
References
Application Notes and Protocols for Antibody-Drug Conjugates Utilizing Sco-peg2-NH2 Linker Chemistry
Introduction
Sco-peg2-NH2 is a bifunctional linker designed for the development of Antibody-Drug Conjugates (ADCs). It features a strained cyclooctyne (SCO) group for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), a two-unit polyethylene glycol (PEG2) spacer to enhance solubility, and a terminal amine (-NH2) group for conjugation to a cytotoxic payload. As a cleavable linker, it is designed to be stable in systemic circulation and release its payload under specific conditions within the target cell, such as in the lysosomal compartment.
The primary in vitro application of an ADC synthesized with this compound is to assess its target-specific cytotoxicity, stability, and cellular processing. Key in vitro assays include evaluating its potency on antigen-positive vs. antigen-negative cell lines, its stability in plasma, and its ability to be internalized by target cells.
I. General Workflow for ADC Synthesis and In Vitro Characterization
The overall process involves the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via the this compound linker, followed by a series of in vitro assays to determine the ADC's efficacy and stability.
Caption: General workflow for ADC synthesis and subsequent in vitro characterization.
II. Quantitative Data Summary (Example Data)
The following tables present example data that would be generated from the in vitro assays described in the protocols below.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | ADC (nM) | Unconjugated Payload (nM) | Non-Targeting ADC (nM) |
| Cell Line A | High | 0.5 | 50 | >1000 |
| Cell Line B | Low | 50 | 55 | >1000 |
| Cell Line C | Negative | >1000 | 60 | >1000 |
Table 2: In Vitro Plasma Stability
| Time (hours) | Species | Temperature (°C) | Intact ADC (%) |
| 0 | Human | 37 | 100 |
| 24 | Human | 37 | 95 |
| 48 | Human | 37 | 88 |
| 96 | Human | 37 | 75 |
| 0 | Mouse | 37 | 100 |
| 24 | Mouse | 37 | 92 |
| 48 | Mouse | 37 | 85 |
| 96 | Mouse | 37 | 70 |
III. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the potency of the ADC on antigen-positive and antigen-negative cell lines.[1][2]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO). Shake for 15 minutes to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3]
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.[4][5]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.
-
Sample Preparation: Thaw the samples. Isolate the ADC from the plasma using immunoaffinity capture beads.
-
LC-MS Analysis: Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in the average DAR indicates linker cleavage and payload loss.
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) against time. Calculate the half-life (t1/2) of the ADC in plasma.
Protocol 3: Cellular Internalization and Trafficking Assay
This protocol uses flow cytometry or confocal microscopy to confirm that the ADC is internalized by target cells.
Materials:
-
Fluorophore-labeled ADC
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cells
-
Flow cytometry staining buffer (PBS with 1% BSA)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of Ag+ and Ag- cells.
-
ADC Incubation: Incubate the cells with the fluorophore-labeled ADC at a pre-determined concentration at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a negative control, incubate cells with the labeled ADC at 4°C to inhibit active internalization.
-
Cell Staining: At each time point, wash the cells with cold PBS to stop internalization. Stain with a viability dye to exclude dead cells from the analysis.
-
Data Acquisition:
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity will be proportional to the amount of internalized ADC.
-
Confocal Microscopy: Image the cells to visualize the subcellular localization of the ADC. Co-staining with lysosomal markers (e.g., LysoTracker) can confirm trafficking to the lysosome.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for the cell population at each time point to determine the rate and extent of internalization.
IV. Mechanism of Action: Apoptosis Signaling Pathway
Many cytotoxic payloads used in ADCs induce cell death via apoptosis. The released payload can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases (e.g., Caspase-3) that execute cellular dismantling.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Sco-peg2-NH2 in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg2-NH2 is a versatile chemical probe designed for applications in proteomics, particularly in the fields of chemical biology and drug discovery. This reagent features three key functional components: an amine-reactive group, a polyethylene glycol (PEG) spacer, and a handle for bioorthogonal "click" chemistry. This combination of features enables the covalent labeling of proteins, facilitating their subsequent enrichment, identification, and quantification from complex biological mixtures.
The primary amine-reactive functionality, typically an N-hydroxysuccinimide (NHS) ester, allows for the straightforward labeling of proteins on lysine residues and their N-termini. The hydrophilic PEG spacer enhances the solubility of the reagent and the labeled proteins, while also minimizing steric hindrance for subsequent reactions. The bioorthogonal handle, a strained cyclooctyne (Sco), enables highly specific and efficient copper-free click chemistry reactions with azide-containing reporter tags, such as biotin for affinity purification or fluorophores for imaging.
These application notes provide an overview of the utility of this compound in proteomics research and offer detailed protocols for its use in protein labeling and enrichment for mass spectrometry-based analysis.
Applications in Proteomics
This compound is a valuable tool for a range of proteomics applications, including:
-
Activity-Based Protein Profiling (ABPP): In competitive ABPP workflows, this compound can be used to broadly label the proteome. Pre-incubation of a cell lysate or live cells with a small molecule inhibitor of interest can prevent the labeling of the inhibitor's target proteins. Subsequent click chemistry with a biotin-azide tag, enrichment, and quantitative mass spectrometry can then identify the targets of the small molecule by their reduced signal compared to a control.
-
Target Identification and Validation: For covalent inhibitors or probes, a derivative containing an amine-reactive group can be synthesized to function similarly to this compound. This allows for the direct labeling and subsequent identification of the drug's cellular targets.
-
Mapping Protein-Protein Interactions: When combined with cross-linking strategies, this compound can be used to label protein complexes. The click chemistry handle allows for the specific enrichment of cross-linked peptides, aiding in the identification of interacting partners.
-
Global Profiling of Protein Expression and Modification: While not a primary application, general labeling of the proteome with this compound can provide a snapshot of the expressed proteome, and changes in labeling patterns can indicate alterations in protein abundance or accessibility of lysine residues due to post-translational modifications or conformational changes.
Data Presentation: Quantitative Proteomics Analysis
Following a competitive ABPP experiment using this compound, quantitative mass spectrometry is employed to identify proteins that show reduced labeling in the presence of a small molecule inhibitor. The data is typically presented in a table format, highlighting the protein of interest, the sequence of the identified peptide, and the quantitative ratio of its abundance in the control versus the inhibitor-treated sample.
| Protein ID | Peptide Sequence | Log2 Fold Change (Inhibitor/Control) | p-value |
| P04035 | K.QTALVELLK.H | -2.5 | 0.001 |
| Q9Y243 | K.VLGIDGGEG.K | -0.2 | 0.65 |
| P62258 | K.LGSNVDAIK.K | -0.1 | 0.82 |
| P11021 | K.EGISIYDGK.I | -3.1 | 0.0005 |
| O75398 | K.SFVLDEADEML.T | -0.3 | 0.55 |
This table represents simulated data for illustrative purposes.
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
This protocol describes the general procedure for labeling proteins in a complex mixture, such as a cell lysate, with this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein concentration assay kit (e.g., BCA assay)
-
Azide-biotin conjugate for click chemistry
-
Click chemistry reaction buffer components (e.g., TBTA, sodium ascorbate, copper(II) sulfate)
-
Streptavidin affinity resin
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., 50 mM ammonium bicarbonate with on-bead digestion reagents)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Protein Labeling: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in a reaction buffer (e.g., PBS, pH 7.4). b. Add the this compound stock solution to the lysate to a final concentration of 100 µM. c. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Click Chemistry: a. To the labeled lysate, add the azide-biotin conjugate to a final concentration of 50 µM. b. Add the click chemistry catalyst components in the following order: TBTA (100 µM), copper(II) sulfate (1 mM), and freshly prepared sodium ascorbate (1 mM). c. Incubate the reaction for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: a. Add streptavidin affinity resin to the reaction mixture and incubate for 1 hour at 4°C with rotation. b. Wash the resin sequentially with wash buffers of increasing stringency (e.g., PBS with 0.1% SDS, followed by PBS with 1% SDS, and finally PBS alone) to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: a. Resuspend the washed beads in an appropriate buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce and alkylate the proteins on the beads. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. d. Collect the supernatant containing the peptides and prepare them for LC-MS/MS analysis.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a competitive ABPP experiment to identify the cellular targets of a small molecule inhibitor.
Procedure:
-
Prepare two parallel samples of cell lysate as described in Protocol 1.
-
Inhibitor Treatment: To one sample, add the small molecule inhibitor of interest at a desired concentration. To the other (control) sample, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Incubate both samples for 30 minutes at 37°C.
-
Probe Labeling: Add this compound to both samples and proceed with the labeling, click chemistry, enrichment, and mass spectrometry steps as described in Protocol 1.
-
Data Analysis: Perform quantitative analysis of the mass spectrometry data to identify proteins with significantly reduced abundance in the inhibitor-treated sample compared to the control.
Mandatory Visualizations
Caption: General experimental workflow for proteomics studies using this compound.
Caption: Example of a signaling pathway elucidated using competitive ABPP.
Application Notes and Protocols for Stoichiometric Calculations in Sco-peg2-NH2 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stoichiometric calculations and reaction protocols for the bifunctional linker, Sco-peg2-NH2. This linker is a valuable tool in bioconjugation and is particularly relevant in the development of antibody-drug conjugates (ADCs) due to its strained cyclooctyne (SCO) group for copper-free click chemistry and a primary amine (-NH2) for versatile conjugation.
Introduction to this compound
This compound is a chemical linker featuring a strained cyclooctyne (SCO) moiety and a primary amine group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The SCO group enables highly efficient and bioorthogonal, copper-free click chemistry reactions with azide-containing molecules.[1][4] The primary amine provides a reactive handle for conjugation to various functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters) on proteins, payloads, or surfaces. The PEG spacer enhances solubility and reduces steric hindrance during conjugation.
This bifunctionality allows for a two-step conjugation strategy, making it a key component in the construction of complex biomolecules like ADCs. For instance, the amine can be reacted with a cytotoxic payload, and the resulting conjugate can then be "clicked" onto an azide-modified antibody.
Key Applications
-
Antibody-Drug Conjugate (ADC) Development : Linking cytotoxic payloads to azide-modified antibodies.
-
Bioconjugation : Attaching probes, such as fluorescent dyes or biotin, to biomolecules.
-
Surface Modification : Immobilizing proteins or other molecules onto surfaces for assays and diagnostics.
-
Protein Modification : Introducing new functional groups onto proteins for further studies.
Stoichiometric Considerations for this compound Reactions
Accurate stoichiometric calculations are critical for successful conjugation, ensuring high yields, minimizing side reactions, and achieving the desired degree of labeling. The two reactive ends of this compound require distinct stoichiometric considerations.
Reaction of the Amine (-NH2) Group
The primary amine of this compound is typically reacted with an electrophilic group, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.
Key Stoichiometric Parameter : Molar excess of the NHS-ester-containing molecule relative to this compound.
Due to the potential for hydrolysis of the NHS ester in aqueous buffers, a molar excess of the NHS ester is generally recommended to drive the reaction to completion.
| Reactant 1 | Reactant 2 (NHS Ester) | Recommended Molar Ratio (Reactant 2 : Reactant 1) | Key Considerations |
| This compound | NHS-ester modified payload/protein | 1 : (1.5 to 5) | A slight excess of the NHS ester is often sufficient for small molecule conjugation. |
| Protein | Sco-peg2-NHS (hypothetical) | (10 to 50) : 1 | When labeling a protein with an NHS-activated linker, a larger excess of the linker is used to achieve a higher degree of labeling. |
Note: The optimal molar ratio should be determined empirically for each specific reaction.
Reaction of the Strained Cyclooctyne (SCO) Group
The SCO group reacts with an azide (-N3) via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.
Key Stoichiometric Parameter : Molar ratio of the SCO-containing molecule to the azide-containing molecule.
The SPAAC reaction is typically very fast and high-yielding, often approaching a 1:1 stoichiometry. A slight excess of one reactant can be used to ensure the complete consumption of the other, often more valuable, reactant.
| Reactant 1 (SCO) | Reactant 2 (Azide) | Recommended Molar Ratio (Reactant 1 : Reactant 2) | Key Considerations |
| This compound-Payload Conjugate | Azide-modified Antibody | (1.5 to 5) : 1 | A modest excess of the smaller molecule (the payload conjugate) is typically used to maximize conjugation to the antibody. |
| Azide-modified small molecule | This compound | 1 : (1.1 to 1.5) | A slight excess of the SCO-linker can be used to drive the reaction with the azide-modified molecule to completion. |
Experimental Protocols
The following are generalized protocols for the two-step conjugation strategy involving this compound. It is crucial to optimize these protocols for specific applications.
Protocol 1: Conjugation of a Carboxyl-Containing Payload to this compound via Amine Coupling
This protocol describes the activation of a carboxyl group on a payload molecule to an NHS ester, followed by reaction with the primary amine of this compound.
Materials:
-
Carboxyl-containing payload
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Payload Activation (NHS Ester Formation):
-
Dissolve the carboxyl-containing payload, NHS, and EDC in anhydrous DMF. A typical molar ratio is 1 : 1.2 : 1.2 (Payload:NHS:EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Conjugation to this compound:
-
Dissolve this compound in DMF.
-
Add the activated payload solution to the this compound solution. Use a molar ratio of 1.5 to 3 equivalents of the activated payload to 1 equivalent of this compound.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the Sco-peg2-Payload conjugate using reverse-phase HPLC or other suitable chromatographic techniques.
-
Stoichiometric Calculation Example:
| Parameter | Value |
| Amount of Payload | 10 mg |
| Molecular Weight of Payload | 500 g/mol |
| Moles of Payload | 0.02 mmol |
| Required Moles of NHS (1.2 eq) | 0.024 mmol |
| Required Moles of EDC (1.2 eq) | 0.024 mmol |
| Required Moles of this compound (1.5 eq to payload) | 0.03 mmol |
Protocol 2: Copper-Free Click Chemistry of Sco-peg2-Payload to an Azide-Modified Antibody
This protocol outlines the conjugation of the Sco-peg2-Payload conjugate (from Protocol 1) to an antibody that has been functionalized with azide groups.
Materials:
-
Sco-peg2-Payload conjugate
-
Azide-modified antibody
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reactants:
-
Dissolve the Sco-peg2-Payload conjugate in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Prepare the azide-modified antibody in PBS.
-
-
Click Reaction:
-
Add the Sco-peg2-Payload conjugate stock solution to the antibody solution. A molar excess of 3 to 10 equivalents of the payload conjugate per antibody is recommended.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Remove the excess Sco-peg2-Payload conjugate and purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Stoichiometric Calculation Example:
| Parameter | Value |
| Amount of Antibody | 5 mg |
| Molecular Weight of Antibody | 150,000 g/mol |
| Moles of Antibody | 0.033 µmol |
| Required Moles of Sco-peg2-Payload (5 eq) | 0.165 µmol |
Visualization of Workflows and Pathways
Caption: Two-step conjugation workflow using this compound.
Caption: Generalized mechanism of action for an ADC.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sco-peg2-NH2 Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize conjugation reactions involving Sco-peg2-NH2. The following information is based on the reaction of the primary amine (-NH2) group of the this compound linker with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an NHS ester-activated molecule?
A1: The optimal pH range for the reaction between a primary amine and an NHS ester is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the ideal balance for maximizing the conjugation efficiency.[4][5]
-
Below pH 7.2: The primary amine of this compound will be protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction inactivates the NHS ester, reducing the overall yield of the desired conjugate.
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
HEPES buffer
-
Borate buffer
A buffer concentration of 0.1 M is generally recommended. For large-scale reactions, a higher concentration may be necessary to buffer against the pH drop caused by the release of N-hydroxysuccinimide (NHS) upon reaction.
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane) based buffers (e.g., TBS)
-
Glycine buffers
These buffers contain primary amines that will compete in the reaction. However, they can be useful for quenching the reaction once it is complete.
Q3: What is the recommended molar ratio of this compound to the NHS-activated molecule?
A3: A molar excess of the NHS ester to the amine-containing molecule is typically recommended, with ratios ranging from 5- to 20-fold excess of the NHS ester being common. For mono-labeling of proteins or peptides, an 8-fold molar excess of the NHS ester is a good starting point. However, the optimal ratio should be determined empirically for each specific reaction.
Q4: What are the optimal temperature and incubation time for the reaction?
A4: The reaction can be performed under various conditions depending on the stability of the molecules involved:
-
Room Temperature (20-25°C): Typically requires an incubation time of 30 minutes to 4 hours.
-
4°C (on ice): The reaction proceeds more slowly, often requiring overnight incubation. This is advantageous for temperature-sensitive biomolecules and helps to minimize the competing hydrolysis of the NHS ester.
Q5: How should I prepare and store my this compound and NHS-ester reagents?
A5: Proper handling and storage are crucial for maintaining reagent activity.
-
NHS esters: These are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. For long-term storage, keep it at -20°C. Stock solutions can be prepared in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored at -20°C for 1-2 months. Aqueous solutions of NHS esters should be used immediately.
-
This compound: Follow the manufacturer's storage recommendations. If it is a solid, store it desiccated at the recommended temperature. Dissolve it in an appropriate solvent just before use.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is the most common problem encountered and can be attributed to several factors.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify that the pH of your reaction buffer is within the optimal 7.2-8.5 range using a calibrated pH meter. A pH of 8.3 is often a good starting point. |
| NHS Ester Hydrolysis | Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF. Use the aqueous solution of the NHS ester immediately after preparation. Consider performing the reaction at 4°C to slow down the rate of hydrolysis. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your target molecule was stored in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, Sodium Bicarbonate) before starting the conjugation. |
| Inactive Reagents | Check the expiration date of your NHS ester. If you suspect it has been compromised by moisture, use a fresh vial. |
| Insufficient Molar Ratio | Increase the molar excess of the NHS ester reagent. Try a range of ratios (e.g., 5x, 10x, 20x) to find the optimum for your specific molecules. |
| Low Reactant Concentration | Low concentrations of reactants can favor the competing hydrolysis reaction. If possible, increase the concentration of your reactants. A biomolecule concentration of 1-10 mg/mL is often optimal. |
| Steric Hindrance | The primary amine on your target molecule may not be easily accessible. While difficult to address without re-engineering the molecule, using a PEG linker with a longer spacer arm on the NHS ester may help in some cases. |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-Ester Activated Protein
This protocol provides a general guideline. Optimization will be required for specific applications.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the NHS-ester activated protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound in the reaction buffer.
-
Quenching Buffer: Prepare a 1 M Tris-HCl or Glycine solution, pH 8.0.
2. Conjugation Reaction: a. Add the desired molar excess of the dissolved this compound to the protein solution. b. Mix the reaction components gently but thoroughly. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
3. Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.
4. Purification of the Conjugate: a. Remove unreacted this compound and reaction byproducts using a suitable method such as:
- Size-Exclusion Chromatography (e.g., desalting column): This is the most common method for purifying protein conjugates.
- Dialysis: Effective for removing small molecules from protein solutions.
- Ethanol or Acetone Precipitation: Can be used for proteins and nucleic acids.
Visualizations
Reaction Pathway and Competing Hydrolysis
The following diagram illustrates the desired conjugation reaction (aminolysis) versus the competing and undesirable hydrolysis of the NHS ester.
Caption: Desired aminolysis vs. competing hydrolysis pathway.
Troubleshooting Workflow for Low Conjugation Yield
This decision tree provides a logical workflow for diagnosing and resolving low conjugation efficiency.
Caption: Step-by-step workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Troubleshooting Low Yield in Sco-peg2-NH2 Reactions
Welcome to the Technical Support Center for Sco-peg2-NH2 reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for troubleshooting and optimizing your bioconjugation experiments. The following sections are presented in a question-and-answer format to directly address common issues encountered during the use of this compound, a bicyclononyne (BCN)-containing PEG linker designed for copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and its reaction mechanism?
This compound is a bifunctional linker molecule. The "Sco" component refers to a strained cyclooctyne, specifically a bicyclo[6.1.0]nonyne (BCN) moiety. This strained alkyne is highly reactive towards azide-functionalized molecules in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in sensitive biological systems.[4][5] The "-peg2-" portion is a short polyethylene glycol spacer that enhances solubility and reduces steric hindrance. The terminal amine group (-NH2) allows for the conjugation of this linker to molecules containing reactive groups such as carboxylic acids (via activation) or NHS esters.
The primary application of this compound is to introduce a BCN group onto a molecule of interest via its amine functionality. This BCN-modified molecule can then be reacted with an azide-tagged partner in a SPAAC reaction to form a stable triazole linkage.
Q2: My SPAAC reaction with a this compound-modified molecule is showing low or no yield. What are the common causes?
Low yield in SPAAC reactions can be attributed to several factors:
-
Suboptimal Reaction Conditions: The kinetics of SPAAC reactions are sensitive to the buffer, pH, and temperature.
-
Degraded Reactants: The strained BCN ring can be susceptible to degradation under certain conditions, and the azide partner may also be unstable.
-
Steric Hindrance: The azide or BCN moiety on your interacting molecules may be sterically inaccessible.
-
Low Reactant Concentrations: SPAAC is a second-order reaction, and its rate is dependent on the concentration of both reactants.
-
Side Reactions: The BCN group can have some reactivity towards thiol groups (cysteine residues) in proteins.
Q3: How do I choose the optimal buffer and pH for my SPAAC reaction?
The choice of buffer and pH can significantly impact the rate of SPAAC reactions.
-
Buffer Type: Studies have shown that HEPES buffer can lead to higher reaction rates compared to phosphate-buffered saline (PBS).
-
pH: A slightly alkaline pH (around 7.5-8.5) generally increases the rate of SPAAC reactions. However, the stability of your biomolecules at this pH must be considered.
Q4: What is the difference in reactivity and stability between BCN (in this compound) and DBCO linkers?
BCN and DBCO (dibenzocyclooctyne) are both commonly used strained alkynes for SPAAC.
-
Reactivity: Generally, DBCO exhibits faster reaction kinetics with aliphatic azides compared to BCN due to its higher ring strain. However, BCN can show comparable or even higher reactivity with certain aromatic azides.
-
Stability: BCN is known to have better stability in the presence of thiols (like glutathione) compared to DBCO, which can be an advantage for intracellular applications. However, BCN can be unstable under acidic conditions.
-
Physicochemical Properties: BCN is smaller and less hydrophobic than DBCO, which can be beneficial for the solubility and properties of the final conjugate.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues leading to low reaction yields.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Reactants | - Use fresh, high-quality this compound and azide-modified molecules. - Store this compound and other BCN-containing reagents at -20°C or -80°C, protected from moisture and light. - Confirm the presence and reactivity of the azide on your target molecule using a control reaction with a known reactive alkyne. |
| Suboptimal Reaction Conditions | - Optimize the reaction buffer. Consider switching from PBS to HEPES. - Adjust the pH to the 7.5-8.5 range, ensuring your biomolecules remain stable. - Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C) if your molecules can tolerate it. | |
| Low Reactant Concentrations | - Increase the concentration of one or both reactants. - If solubility is a limiting factor for one component, use a molar excess of the more soluble partner. | |
| Steric Hindrance | - If you suspect the azide or BCN group is buried, consider redesigning your linker on the azide-containing molecule to include a longer PEG spacer to increase accessibility. | |
| Formation of Unwanted Byproducts | Side Reaction with Thiols | - If your protein contains free cysteine residues, consider adding a small amount of a reducing agent like β-mercaptoethanol (β-ME) to the reaction mixture to act as a scavenger for the BCN group. - Alternatively, block the free thiols on your protein with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. |
| Difficulty in Purifying the Conjugate | Similar Physicochemical Properties of Reactants and Product | - For protein conjugates, size-exclusion chromatography (SEC) is often effective for removing unreacted small molecule linkers. - Ion-exchange chromatography (IEX) can be used to separate proteins with different degrees of labeling. - For smaller molecules, reverse-phase HPLC (RP-HPLC) with an optimized gradient may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with this compound
This protocol assumes the amine group of this compound has been conjugated to a molecule with a reactive ester (e.g., NHS ester) or that the amine will be used to react with an activated carboxyl group on the target molecule. The following steps describe the subsequent SPAAC reaction.
Materials:
-
BCN-functionalized molecule (prepared using this compound)
-
Azide-modified protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)
-
Quenching reagent (optional, e.g., an excess of a small molecule azide)
-
Purification system (e.g., SEC or IEX chromatography)
-
Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Reactant Preparation:
-
Dissolve the BCN-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure the azide-modified protein is at a known concentration in the desired reaction buffer. A typical protein concentration is 1-5 mg/mL.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the BCN-functionalized molecule. A 5- to 20-fold molar excess of the BCN-linker is a common starting point.
-
The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The optimal time and temperature should be determined empirically. Gentle mixing during incubation is recommended.
-
-
Reaction Quenching (Optional):
-
To consume any unreacted BCN-functionalized molecules, a small molecule azide can be added in large excess.
-
-
Purification:
-
Remove unreacted BCN-linker and byproducts using a desalting column or size-exclusion chromatography (SEC).
-
To separate proteins with different degrees of labeling, ion-exchange chromatography (IEX) can be employed.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Data Presentation
Table 1: Comparison of Common Strained Alkynes for SPAAC
| Feature | BCN (in this compound) | DBCO |
| Reactivity (with aliphatic azides) | Moderate to High | High |
| Stability (in presence of thiols) | Good | Moderate |
| Hydrophobicity | Lower | Higher |
| Size | Smaller | Larger |
Note: Reactivity can vary depending on the specific azide partner and reaction conditions.
Visualizations
Diagram 1: General Workflow for this compound Conjugation
Caption: Experimental workflow for bioconjugation using this compound.
Diagram 2: Troubleshooting Logic for Low SPAAC Yield
Caption: A logical decision tree for troubleshooting low yield in SPAAC reactions.
References
- 1. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
Technical Support Center: Purification of Sco-peg2-NH2 Conjugated Antibodies
Welcome to the technical support center for the purification of Sco-peg2-NH2 conjugated antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugated antibodies?
The purification of this compound conjugated antibodies presents several challenges inherent to PEGylated ADCs. These include:
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Heterogeneity of the Conjugation Reaction: The conjugation of this compound to lysine residues on the antibody results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).
-
Removal of Excess Reagents: It is crucial to remove unconjugated this compound linkers and any unreacted antibody from the final product.
-
Aggregation: The increased hydrophobicity due to the this compound linker can lead to the formation of soluble aggregates, which must be removed as they can be immunogenic.[1]
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Yield vs. Purity Trade-off: Achieving high purity of a specific DAR species often comes at the cost of a lower overall yield.[2]
Q2: Which purification techniques are most suitable for this compound conjugated antibodies?
A multi-step purification strategy is typically required. The most common techniques include:
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Size Exclusion Chromatography (SEC): Effective for removing high molecular weight aggregates and unconjugated linkers.[3][4]
-
Hydrophobic Interaction Chromatography (HIC): A key method for separating antibody species with different DARs due to the increased hydrophobicity imparted by the linker.[5]
-
Ion Exchange Chromatography (IEX): Can be used to separate charge variants of the ADC.
-
Tangential Flow Filtration (TFF): Useful for buffer exchange, concentration, and removal of small molecule impurities.
-
PEG Precipitation: Can be employed as an initial capture and purification step to remove impurities like host cell proteins.
Q3: How does the this compound linker influence the purification strategy?
The this compound linker possesses a cyclooctyne (SCO) group, which is hydrophobic, and a PEG2 linker that imparts hydrophilicity. The overall hydrophobicity of the conjugated antibody will increase with the number of linkers attached. This property is exploited in HIC for DAR separation. The PEG component can help to mitigate aggregation to some extent by providing a hydrophilic shield.
Q4: How can I determine the drug-to-antibody ratio (DAR) of my purified conjugate?
The average DAR can be determined using several methods:
-
UV/Vis Spectroscopy: This is a simple and common method. It involves measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug) and using the Beer-Lambert law to calculate the concentrations of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate different DAR species, and the relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the different ADC species, allowing for accurate DAR determination.
Troubleshooting Guides
Issue 1: Low Yield of Purified ADC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | References |
| Inefficient Conjugation Reaction | Optimize conjugation parameters such as pH, temperature, and reaction time. Ensure the antibody is at the correct concentration and in a suitable buffer. | |
| Protein Precipitation During Conjugation | If the linker-payload is highly hydrophobic, it may precipitate. Ensure adequate mixing and consider the use of co-solvents if compatible with the antibody. | |
| Losses During Purification Steps | Optimize each purification step to minimize product loss. For chromatography, ensure proper column packing and elution conditions. For TFF, select an appropriate membrane cutoff and operating parameters. | |
| Antibody Aggregation | Aggregated protein will be lost during purification. Address aggregation issues by optimizing buffer conditions (pH, ionic strength) and considering the use of excipients. | |
| Linker-Payload Instability | The this compound linker may have stability limitations under certain pH or temperature conditions. Assess the stability of the linker under your experimental conditions. |
Issue 2: High Levels of Aggregates in the Purified Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | References |
| Increased Hydrophobicity | The conjugation of the hydrophobic this compound linker can promote self-association. | |
| Solution: Optimize the formulation buffer. Screen different pH values and ionic strengths to find conditions that minimize aggregation. Consider adding excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) that can stabilize the ADC. | ||
| High Protein Concentration | Higher concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation. | |
| Solution: If possible, perform purification and storage at a lower protein concentration. | ||
| Sub-optimal Buffer Conditions | The pH of the buffer being close to the isoelectric point (pI) of the ADC can lead to aggregation. | |
| Solution: Determine the pI of your ADC and select a buffer pH that is sufficiently far from the pI to ensure colloidal stability. | ||
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. | |
| Solution: Aliquot the purified ADC before freezing to avoid multiple freeze-thaw cycles. Include cryoprotectants like sucrose or trehalose in the storage buffer. | ||
| Shear Stress During Processing | High shear stress from pumping or filtration can cause protein denaturation and aggregation. | |
| Solution: Optimize processing parameters by using lower flow rates and larger pore size filters to minimize mechanical stress. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Antibody using a Two-Step Chromatography Process
This protocol describes a general workflow for purifying this compound conjugated antibodies, starting with the removal of aggregates and unconjugated linker by Size Exclusion Chromatography (SEC), followed by separation of different DAR species using Hydrophobic Interaction Chromatography (HIC).
Workflow Diagram:
Caption: General purification workflow for this compound conjugated antibodies.
Materials:
-
Crude this compound conjugated antibody reaction mixture
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SEC column (e.g., Superdex 200 or similar)
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HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
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HIC Binding Buffer (Buffer A): High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
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HIC Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Size Exclusion Chromatography (SEC): a. Equilibrate the SEC column with at least 2 column volumes of SEC Mobile Phase. b. Load the crude conjugation reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution. c. Elute the sample with the SEC Mobile Phase at a flow rate recommended for the column. d. Monitor the elution profile at 280 nm. e. Collect fractions corresponding to the main protein peak, which contains the antibody-drug conjugate. The early eluting shoulder or peak corresponds to aggregates, and the late-eluting peaks correspond to unconjugated linker. f. Pool the fractions containing the ADC.
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Hydrophobic Interaction Chromatography (HIC): a. Adjust the salt concentration of the pooled ADC fractions from the SEC step to match the HIC Binding Buffer by adding a concentrated stock of the salt (e.g., ammonium sulfate). b. Equilibrate the HIC column with at least 5 column volumes of HIC Binding Buffer. c. Load the salt-adjusted ADC sample onto the HIC column. d. Wash the column with HIC Binding Buffer until the UV absorbance at 280 nm returns to baseline. e. Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes. f. Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations, with higher DAR species eluting later (at lower salt concentrations). g. Collect fractions across the gradient and analyze them by SDS-PAGE, SEC, and DAR analysis to identify the fractions containing the desired DAR species.
Protocol 2: Determination of Average DAR by UV/Vis Spectroscopy
Principle:
This method relies on the differential absorbance of the antibody and the conjugated drug at two different wavelengths. The Beer-Lambert law is used to calculate the concentration of each component and subsequently the average DAR.
Logical Relationship Diagram:
Caption: Logical flow for calculating the average Drug-to-Antibody Ratio (DAR).
Procedure:
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Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).
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Obtain the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at both wavelengths (ε_Ab_280, ε_Ab_drug, ε_drug_280, ε_drug_drug).
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Calculate the concentration of the antibody (C_Ab) and the drug (C_drug) using the following equations:
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A280 = (ε_Ab_280 * C_Ab) + (ε_drug_280 * C_drug)
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A_drug = (ε_Ab_drug * C_Ab) + (ε_drug_drug * C_drug)
-
-
Solve the simultaneous equations for C_Ab and C_drug.
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Calculate the average DAR:
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DAR = C_drug / C_Ab
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Note: This method assumes that the conjugation does not significantly alter the extinction coefficients of the antibody or the drug.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be expected during the purification of PEGylated antibodies and ADCs. These values are illustrative and may vary depending on the specific antibody, linker, and purification conditions.
Table 1: Comparison of Purification Techniques for PEGylated Antibodies
| Purification Technique | Typical Recovery (%) | Purity Achieved (%) | Key Separations | References |
| Size Exclusion Chromatography (SEC) | > 90% | > 95% | Aggregates, unconjugated linker | |
| Hydrophobic Interaction Chromatography (HIC) | 80-95% | Can resolve different DAR species | DAR species, unconjugated antibody | |
| Ion Exchange Chromatography (IEX) | > 90% | Can resolve charge variants | Charge variants | |
| Tangential Flow Filtration (TFF) | > 95% | N/A (buffer exchange/concentration) | Small molecules | |
| PEG Precipitation | ~90% | Variable | Host cell proteins, DNA |
Table 2: Typical DAR Distribution after Amine-Reactive Conjugation
| DAR Species | Typical Relative Abundance (%) |
| DAR 0 (Unconjugated) | 5 - 20% |
| DAR 1 | 10 - 25% |
| DAR 2 | 20 - 35% |
| DAR 3 | 15 - 30% |
| DAR 4 | 5 - 15% |
| DAR > 4 | < 10% |
Note: The distribution is highly dependent on the molar ratio of the this compound linker to the antibody during the conjugation reaction.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sco-peg2-NH2 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Sco-peg2-NH2 conjugates. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Users of this compound conjugates may encounter stability issues during storage, handling, and experimental use. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Conjugate Activity | Degradation of the Sco moiety, PEG linker, or the conjugated molecule. | Store the conjugate under recommended conditions (e.g., -20°C or -80°C, desiccated, and protected from light). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | Instability of the conjugate in the experimental buffer or solvent. | Assess the stability of the conjugate in your specific buffer system using techniques like HPLC or mass spectrometry. Consider using a freshly prepared conjugate for each experiment. |
| Presence of Unexpected Peaks in Analysis (e.g., HPLC, MS) | Hydrolysis of the Sco group or other labile bonds within the conjugate. Oxidation of the PEG linker. | Ensure that all solvents and buffers are degassed and of high purity. Work at a controlled pH, as extreme pH values can accelerate hydrolysis. |
| Low Conjugation Efficiency | Degradation of the reactive amine group. | Store the this compound reagent under inert gas to prevent oxidation and reaction with atmospheric CO2. Use fresh, high-quality reagents for conjugation reactions. |
| Precipitation of the Conjugate | Poor solubility or aggregation of the conjugate in the chosen solvent. | Test the solubility of the conjugate in a variety of biocompatible solvents. Sonication may help to dissolve the conjugate, but avoid excessive heating. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound conjugates?
A1: For long-term storage, this compound conjugates should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][2][3] Once reconstituted in a solvent, it is recommended to use the solution immediately or store it at -80°C for a limited time, as stability in solution is reduced.[1] Avoid repeated freeze-thaw cycles.
Q2: How should I handle the this compound reagent to ensure its stability?
A2: Allow the reagent vial to warm to room temperature before opening to prevent condensation of moisture. It is best to handle the solid reagent in a dry, inert atmosphere (e.g., in a glove box with argon or nitrogen) to minimize exposure to air and moisture. For ease of handling, you can prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it under an inert gas at -20°C.
Experimental Protocols
Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound conjugate?
A3: Yes, inconsistent results are often a sign of conjugate instability. The Sco (azetidinone) moiety can be susceptible to hydrolysis, especially at non-neutral pH. The PEG linker can also undergo oxidation. It is crucial to ensure the conjugate is stable under your specific experimental conditions (e.g., buffer composition, pH, temperature, and incubation time).
Q4: How can I assess the stability of my this compound conjugate in a specific buffer?
A4: You can perform a time-course stability study. Incubate the conjugate in your buffer of interest at the desired temperature. At various time points, take an aliquot of the sample and analyze it by HPLC to monitor for the appearance of degradation products and a decrease in the main conjugate peak. Mass spectrometry (MS) can be used to identify the degradation products.
Degradation Pathways
Q5: What are the likely degradation pathways for a this compound conjugate?
A5: The primary points of instability in a this compound conjugate are the Sco moiety and the PEG linker. The Sco group, being a strained ring, can undergo hydrolysis, leading to the cleavage of the linker. The polyethylene glycol (PEG) chain is susceptible to auto-oxidation, which can lead to chain cleavage. The terminal amine group is also reactive and can participate in unwanted side reactions if not handled properly.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound Conjugates
Objective: To determine the stability of a this compound conjugate in a specific buffer over time.
Methodology:
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Preparation of Solutions:
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Prepare the buffer of interest (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
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Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Incubation:
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Dilute the conjugate stock solution into the buffer of interest to the final desired concentration.
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Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
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At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Immediately analyze the sample by reverse-phase HPLC (RP-HPLC).
-
-
HPLC Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).
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Flow Rate: 1 mL/min.
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Detection: UV detector at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
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Integrate the peak area of the intact conjugate at each time point.
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Plot the percentage of the remaining intact conjugate against time to determine the stability profile.
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Protocol 2: Mass Spectrometry Analysis of Degradation Products
Objective: To identify potential degradation products of a this compound conjugate.
Methodology:
-
Sample Preparation:
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Incubate the this compound conjugate under conditions that are expected to cause degradation (e.g., elevated temperature, extreme pH, or prolonged incubation in buffer).
-
Alternatively, use samples from the HPLC stability study that show significant degradation.
-
-
Mass Spectrometry Analysis:
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Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Use an electrospray ionization (ESI) source in positive ion mode.
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Acquire mass spectra over a relevant mass range to detect the parent conjugate and potential smaller fragments.
-
-
Data Interpretation:
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Compare the mass spectra of the degraded sample with that of a fresh, undegraded sample.
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Identify new mass peaks in the degraded sample.
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Based on the mass differences, propose potential degradation pathways, such as hydrolysis of the Sco moiety or cleavage of the PEG linker.
-
Visualizations
Caption: Workflow for assessing the stability of this compound conjugates.
Caption: Potential degradation pathways for this compound conjugates.
References
Technical Support Center: Optimizing Sco-peg2-NH2 Coupling Efficiency
Welcome to the technical support center for Sco-peg2-NH2 coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their conjugation reactions. This compound is a bifunctional linker containing a strained cyclooctyne (SCO) for copper-free click chemistry and a primary amine (-NH2) for coupling to molecules containing amine-reactive groups, most commonly N-hydroxysuccinimide (NHS) esters. This resource focuses on optimizing the coupling of the amine group.
Troubleshooting Guide: Common Issues and Solutions
Low coupling efficiency is a frequent challenge in bioconjugation. The following table outlines common problems encountered during the coupling of this compound to NHS-ester functionalized molecules, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH of reaction buffer: The primary amine of this compound is not sufficiently nucleophilic at low pH, and the NHS ester is rapidly hydrolyzed at high pH.[1][2][3][4] | Maintain the reaction pH between 7.2 and 8.5.[1] An optimal pH of 8.3-8.5 is often recommended for efficient coupling. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with this compound for the NHS ester. | Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers. | |
| Hydrolyzed or inactive NHS ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. | Store NHS ester reagents in a desiccated environment at -20°C to -80°C. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF for each use. | |
| Insufficient molar excess of one reagent: An inadequate amount of either the NHS ester or this compound can lead to incomplete conjugation. | A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point. Optimization may be required depending on the specific reactants. | |
| Inconsistent Results | Variability in reagent quality: The purity and reactivity of both the NHS ester and this compound can affect outcomes. | Qualify new batches of reagents. The reactivity of the NHS ester can be assessed by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Repeated freeze-thaw cycles of stock solutions: This can introduce moisture and lead to the degradation of the NHS ester. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Poor Solubility of Conjugate | Hydrophobic nature of the conjugated molecule: Attaching a highly hydrophobic molecule to the this compound linker can reduce the solubility of the final product. | The PEG spacer in this compound enhances hydrophilicity. If further improvement is needed, consider using a longer PEG linker if your experimental design allows. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound with an NHS ester?
The optimal pH range for the reaction between a primary amine and an NHS ester is 7.2 to 8.5. Below this range, the amine group is protonated and thus less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield. For many protein labeling applications, a pH of 8.3-8.5 is recommended.
Q2: Which buffers are compatible with this reaction?
It is crucial to use buffers that do not contain primary amines. Suitable buffers include:
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Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate-bicarbonate
Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the this compound for reaction with the NHS ester.
Q3: How should I prepare and store the NHS-ester reagent?
NHS esters are sensitive to moisture and should be stored desiccated at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent water condensation. For water-insoluble NHS esters, stock solutions should be prepared immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Q4: What is the recommended molar ratio of NHS ester to this compound?
A common starting point is a 5- to 20-fold molar excess of the NHS ester relative to the amount of the amine-containing molecule. However, the optimal ratio may vary depending on the specific properties of the reactants and should be determined empirically.
Q5: How does temperature affect the coupling reaction?
Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis of the NHS ester. Reactions are typically carried out at room temperature for 1-2 hours or at 4°C for longer incubation times (e.g., overnight).
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling to an NHS-Ester Functionalized Protein
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Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).
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Protein Solution Preparation: Dissolve the NHS-ester functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
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This compound Stock Solution: Immediately before use, dissolve the this compound in the reaction buffer.
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Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution. Mix gently.
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Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
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Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to consume any unreacted NHS ester.
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Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as dialysis, size-exclusion chromatography (gel filtration), or spin filtration.
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This protocol is adapted from methods to assess NHS ester hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs at ~260 nm.
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Reagent Preparation: Prepare a stock solution of the NHS ester in an appropriate anhydrous solvent (e.g., DMSO).
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Initial Absorbance: Dilute the NHS ester stock solution in an amine-free buffer (pH 7.5) and immediately measure the absorbance at 260 nm. This is your initial reading (A_initial).
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Induced Hydrolysis: To the same solution, add a small volume of a strong base (e.g., 1 M NaOH) to raise the pH significantly and induce complete hydrolysis of the NHS ester. Incubate for approximately 15 minutes.
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Final Absorbance: Measure the absorbance of the base-treated solution at 260 nm. This is your final reading (A_final).
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Interpretation: If the NHS ester is active, A_final will be significantly greater than A_initial, indicating the release of NHS upon hydrolysis. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
Visualizations
Caption: Reaction pathway for this compound coupling with an NHS ester.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Key factors influencing this compound coupling efficiency.
References
Sco-peg2-NH2 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Sco-peg2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cleavable ADC (Antibody-Drug Conjugate) linker that contains a cyclooctyne (SCO) group, a two-unit polyethylene glycol (PEG) spacer, and an amine (-NH2) group.[1][2][3][4] Its primary application is in bioconjugation, specifically in the construction of ADCs using copper-free click chemistry.[1] The SCO group enables covalent attachment to azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is bioorthogonal and does not require a cytotoxic copper catalyst. The PEG spacer enhances solubility and reduces non-specific interactions. The terminal amine group allows for the conjugation of payloads or other molecules.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and reactivity of this compound. Below is a summary of recommended storage conditions.
| Condition | Powder | In Solvent |
| Temperature | -20°C (long-term) or 4°C (short-term) | -80°C (recommended) or -20°C (short-term) |
| Light | Store in the dark, protected from light. | Store in the dark, protected from light. |
| Moisture | Keep in a dry, sealed container. | Use anhydrous solvents and store under an inert atmosphere. |
| Shipping | Typically shipped at room temperature due to short-term stability. | N/A |
Q3: How should I handle this compound in the laboratory?
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Work Environment: Handle the compound in a well-ventilated area.
-
Dispensing: For solid this compound, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For ease of handling, it is recommended to prepare a stock solution in an anhydrous solvent like DMSO or DMF.
-
Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Low Reaction Yield in Copper-Free Click Chemistry
Problem: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with my azide-modified molecule results in a low yield of the desired conjugate.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | - Ensure this compound has been stored correctly. Degradation can occur with improper storage. - Verify the purity and integrity of the azide-modified molecule. |
| Steric Hindrance | - The azide group on your molecule may be sterically inaccessible. - The PEG linker in this compound is designed to reduce steric hindrance, but if the conjugation site is deeply buried, the reaction efficiency can be compromised. |
| Solubility Issues | - One or both reactants may not be fully soluble in the reaction buffer. - Add a co-solvent like DMSO to improve solubility, keeping the final concentration of the organic solvent low to avoid protein denaturation. |
| Incorrect Stoichiometry | - Inaccurately measured concentrations of reactants can lead to suboptimal reaction kinetics. - Use a slight excess (e.g., 1.5-2 equivalents) of one component to drive the reaction to completion. |
| Suboptimal Reaction Conditions | - The pH of the reaction buffer may not be optimal. Most SPAAC reactions proceed well at physiological pH (7.0-8.5). - Ensure the reaction temperature is appropriate. Most reactions are carried out at room temperature. |
Antibody Aggregation after Conjugation
Problem: My antibody-Sco-peg2-NH2 conjugate shows signs of aggregation.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - A high number of conjugated molecules can increase the hydrophobicity of the antibody, leading to aggregation. - Optimize the molar ratio of this compound to the antibody during the conjugation reaction to achieve a lower, more controlled DAR. |
| Buffer Conditions | - The pH or ionic strength of the buffer may be promoting aggregation. - Perform a buffer screen to identify optimal conditions for the stability of the ADC. |
| Payload Hydrophobicity | - If a hydrophobic payload is attached to the this compound linker, this can contribute to aggregation. - Consider using formulation excipients that can help to solubilize the ADC. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines the steps for conjugating this compound to an antibody that has been pre-modified with an azide group.
1. Antibody Preparation:
- Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete with the reaction.
- Adjust the antibody concentration to a suitable level (e.g., 1-10 mg/mL).
2. This compound Stock Solution Preparation:
- Allow the vial of this compound to warm to room temperature before opening.
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh.
3. Conjugation Reaction:
- Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess.
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.
4. Purification:
- Remove unreacted this compound and other small molecules using a desalting column, dialysis, or tangential flow filtration (TFF).
5. Characterization:
- Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
- Assess the level of aggregation using Size Exclusion Chromatography (SEC).
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Troubleshooting logic for low reaction yield in SPAAC.
References
Characterization of Sco-peg2-NH2 reaction products
Welcome to the technical support center for Sco-peg2-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the characterization of this compound reaction products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you in your experiments.
Product Identity Assumption: this compound is a bifunctional linker molecule. Based on its designation as a reagent for copper-free click chemistry, "Sco" is presumed to represent a strained cyclooctyne moiety, such as dibenzocyclooctyne (DBCO) or a similar structure, used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "-peg2-" component is a two-unit polyethylene glycol spacer, and "-NH2" is a primary amine group. This structure allows for two distinct sequential or orthogonal conjugation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in bioconjugation experiments.
Category 1: Amine-Related Reactions (e.g., NHS Ester Coupling)
Q1: I am seeing very low conjugation yield when reacting this compound with my protein that has been functionalized with an NHS ester. What could be the cause?
A1: Low conjugation yield is a common problem with several potential causes:
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Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] Below this range, the primary amine of this compound is protonated and not sufficiently nucleophilic. Above this range, the hydrolysis of the NHS ester on your protein becomes a significant competing reaction, reducing the amount of active reagent available for conjugation.[2][3]
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Hydrolysis of NHS Ester: NHS esters are moisture-sensitive.[3] If your NHS-ester functionalized protein was exposed to moisture or stored improperly, the ester may have hydrolyzed to a non-reactive carboxylic acid. Always use fresh or properly stored reagents and prepare solutions in anhydrous solvents like DMSO or DMF when applicable.
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Presence of Competing Amines: Your reaction buffer may contain primary amines that compete with this compound for reaction with the NHS ester. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible and must be avoided. A buffer exchange to a non-amine-containing buffer like PBS, HEPES, or borate is essential before starting the conjugation.
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Steric Hindrance: The primary amines on your target molecule might be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the this compound linker.
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Low Reagent Concentration: In dilute solutions, the unimolecular hydrolysis of the NHS ester can outcompete the bimolecular conjugation reaction. If possible, increasing the concentration of the reactants can improve yields.
Q2: My final product shows multiple peaks on LC-MS analysis. What are the possible side reactions?
A2: Besides the primary reaction with amines, NHS esters can react with other nucleophilic groups, although generally with lower efficiency. This can lead to a heterogeneous product mixture. Potential side reactions include:
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Reaction with hydroxyl groups on serine, threonine, or tyrosine residues.
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Reaction with sulfhydryl groups on cysteine residues.
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Reaction with the imidazole group of histidine.
Optimizing the reaction pH towards the lower end of the optimal range (e.g., pH 7.2-7.5) can sometimes help minimize these side reactions.
Category 2: Strained Cyclooctyne Reactions (SPAAC)
Q3: The copper-free click reaction between my azide-modified molecule and the "Sco" group is slow or incomplete. How can I improve it?
A3: While SPAAC is generally efficient, several factors can affect its rate:
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Reagent Stoichiometry: To drive the reaction to completion, it is often recommended to use a molar excess (e.g., 1.5 to 5-fold) of one reagent over the other. In many biological applications, the more precious component (e.g., an azide-modified antibody) is used as the limiting reagent, and the cyclooctyne-containing molecule is added in excess.
-
Stability of the Cyclooctyne: Some strained cyclooctynes can be unstable and may degrade or isomerize to less reactive forms, especially during long-term storage or under certain buffer conditions. It is crucial to store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C under a dry, inert atmosphere.
-
Steric Hindrance: The azide on your target molecule may be in a sterically crowded environment, limiting its accessibility to the bulky cyclooctyne group. The PEG2 spacer in this compound is designed to mitigate this, but longer PEG linkers might be necessary for particularly challenging systems.
-
Solvent: The reaction is typically performed in aqueous buffers, but the addition of a small percentage of an organic cosolvent like DMSO (usually under 10% v/v) can sometimes improve the solubility of the reactants and enhance the reaction rate.
Q4: How do I handle and store this compound to ensure its stability?
A4: this compound is a sensitive reagent. To maintain its reactivity:
-
Storage: Store desiccated at -20°C or lower.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture from condensing onto the reagent.
-
Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO or DMF. It is best to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Reaction Conditions for Amine Conjugation (via NHS Ester)
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. A pH of 8.3-8.5 is often cited as optimal. |
| Buffer System | PBS, HEPES, Borate | Must be free of primary amines. Avoid Tris and glycine buffers. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 30-60 minutes is typical. Lower temperatures (4°C) can be used overnight for sensitive proteins. |
| Molar Ratio | 10- to 20-fold molar excess of this compound | A molar excess helps drive the reaction to completion. The optimal ratio should be determined empirically. |
Table 2: Recommended Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 4.0 - 10.0 (typically physiological pH ~7.4) | SPAAC is tolerant of a wide pH range, making it suitable for biological applications. |
| Buffer System | PBS, cell culture media | The reaction is bioorthogonal and compatible with most biological buffers. |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction proceeds readily at physiological temperatures. |
| Molar Ratio | 1.5- to 5-fold molar excess of one reactant | Using an excess of the less complex or more readily available component ensures complete conversion. |
| Solvent | Aqueous buffer, can contain <10% DMSO | DMSO can aid in the solubility of hydrophobic reagents. Ensure the final concentration is compatible with your biomolecules. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with a Payload Molecule
This protocol describes the conjugation of this compound to a protein via an NHS ester, followed by a SPAAC reaction to attach an azide-functionalized payload (e.g., a fluorescent dye or a drug).
Step A: Conjugation of this compound to the Target Protein
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Buffer Exchange: Ensure your target protein (at 1-10 mg/mL) is in an amine-free buffer, such as PBS at pH 7.5. If the protein is in a buffer like Tris, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) or dialysis, exchanging the buffer to one suitable for the next step and storage (e.g., PBS pH 7.4).
-
Characterization (Optional): Confirm the successful conjugation using mass spectrometry (LC-MS) to observe the mass shift corresponding to the addition of the Sco-peg2 moiety.
Step B: SPAAC Reaction with Azide-Payload
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Prepare Azide-Payload: Dissolve the azide-functionalized payload molecule in DMSO to a concentration of 10 mM.
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Reaction: To the purified Sco-functionalized protein from Step A, add a 3- to 5-fold molar excess of the azide-payload solution.
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Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. Reaction progress can be monitored by LC-MS.
-
Purification: Purify the final conjugate to remove the excess azide-payload and any reaction byproducts. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).
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Final Characterization: Characterize the final product for identity, purity, and degree of labeling using methods such as SDS-PAGE, UV-Vis spectroscopy, HIC-HPLC, and LC-MS.
Visualizations
Diagram 1: Bifunctional Reactivity of this compound
Caption: Dual reaction pathways of the this compound bifunctional linker.
Diagram 2: Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for protein modification using this compound and SPAAC.
Diagram 3: Troubleshooting Low Conjugation Yield
Caption: Decision tree for troubleshooting low yield in bioconjugation reactions.
References
Technical Support Center: Sco-peg2-NH2 Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on Sco-peg2-NH2 conjugation. This compound is a linker containing an N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The efficiency of this conjugation is critically dependent on the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between an NHS ester, like the one in this compound, and a primary amine is typically in the range of pH 7.2 to 8.5.[1][2] A slightly alkaline condition of pH 8.3-8.5 is often recommended as an ideal starting point for achieving high conjugation efficiency.[3][4]
Q2: How does a low pH (<7) affect the conjugation reaction?
At a pH below 7, the primary amine groups on your target molecule become increasingly protonated (-NH3+). This protonated form is not nucleophilic and therefore will not react with the NHS ester, leading to a significant decrease in or complete inhibition of the conjugation reaction.
Q3: What happens if the pH is too high (>8.5)?
While a slightly basic pH is required to deprotonate the amine for the reaction to proceed, a pH higher than 8.5 significantly accelerates the hydrolysis of the NHS ester. In this competing reaction, the NHS ester reacts with water and is inactivated, which reduces the amount of reagent available to conjugate to your target molecule, thus lowering the overall yield.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, borate buffer, and HEPES buffer. Buffers like Tris (Tris-HCl) should be avoided in the reaction mixture itself but can be used to quench the reaction.
Q5: How can I stop the conjugation reaction?
To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any unreacted this compound. Alternatively, you can proceed directly to a purification step like dialysis or gel filtration to remove unreacted reagents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (NHS ester is hydrolyzed). | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is a good starting point. |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate buffer before starting the conjugation. | |
| Hydrolysis of this compound: The reagent was exposed to moisture or the reaction time at high pH was too long. | Prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the reagent, ensure it is anhydrous. | |
| Protein Aggregation after Conjugation | High Degree of Labeling: Too many this compound molecules have attached to the protein, altering its properties. | Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. |
| Inconsistent Results | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the reaction and adjust if necessary. |
Quantitative Data: Impact of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH becomes more alkaline, demonstrating the competing hydrolysis reaction.
| pH | Half-life of NHS Ester | Primary Competing Reaction |
| 7.0 | 4-5 hours (at 0°C) | Amine Reaction |
| 8.0 | ~36 minutes (at room temp) | Amine Reaction vs. Hydrolysis |
| 8.5 | ~10-20 minutes (at room temp) | Significant Hydrolysis |
| 8.6 | 10 minutes (at 4°C) | Rapid Hydrolysis |
| 9.0 | 5-10 minutes (at room temp) | Predominantly Hydrolysis |
Note: Half-life values are approximate and can vary based on the specific NHS ester, temperature, and buffer composition. Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general procedure for conjugating an NHS ester-containing molecule to a protein. Optimization may be required for specific applications.
Materials:
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Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5).
-
This compound.
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Purification equipment (e.g., desalting column or dialysis cassettes).
Procedure:
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Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
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Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
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Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix immediately. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.
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Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: Competing reaction pathways based on reaction pH.
Caption: A decision tree for troubleshooting low yield results.
References
Technical Support Center: Optimizing Linker-Payload Stoichiometry with Sco-peg2-NH2
Welcome to the technical support center for the Sco-peg2-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation of this compound to your payload and antibody, with a focus on achieving the desired linker-payload stoichiometry for your antibody-drug conjugate (ADC) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a bifunctional linker that contains a strained cyclooctyne (SCO) group and a primary amine (NH2) group, separated by a two-unit polyethylene glycol (PEG) spacer. The primary amine group is the reactive handle for conjugation to a payload that has a corresponding amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. The SCO group is used for subsequent copper-free click chemistry to conjugate the linker-payload construct to an azide-modified antibody.
Q2: Why is optimizing the linker-payload stoichiometry (Drug-to-Antibody Ratio - DAR) important?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly impacts its therapeutic efficacy, safety, and pharmacokinetic profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, aggregation, and faster clearance from circulation. Therefore, precise control and optimization of the DAR are essential for developing a successful ADC.
Q3: What are the key factors influencing the final DAR?
Several factors can influence the final DAR, including:
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Molar ratio of linker-payload to antibody: This is the most direct factor controlling the DAR.
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Reaction conditions: pH, temperature, and reaction time can affect conjugation efficiency.
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Antibody properties: The number of available conjugation sites on the antibody.
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Linker-payload characteristics: The reactivity and stability of the linker-payload construct.
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Purification methods: The purification process can sometimes enrich or deplete certain DAR species.
Q4: How does the PEG spacer in this compound benefit my ADC?
The polyethylene glycol (PEG) spacer offers several advantages:
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Increased Hydrophilicity: PEG can improve the solubility of hydrophobic payloads and the resulting ADC, reducing the risk of aggregation.[1]
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Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by increasing its hydrodynamic size and shielding it from proteolytic degradation and renal clearance.[2][3]
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Reduced Immunogenicity: The PEG spacer can mask potential immunogenic epitopes on the payload or linker.[3]
Q5: Can I use amine-containing buffers like Tris for the conjugation reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with the this compound for reaction with your activated payload, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, typically at a pH of 7.2-8.5.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Average DAR | 1. Suboptimal Molar Ratio: Insufficient excess of the this compound-payload construct during conjugation to the antibody. 2. Inefficient Payload Activation: The payload's amine-reactive group (e.g., NHS ester) has hydrolyzed or is not sufficiently reactive. 3. Interfering Substances: Presence of primary amines (e.g., Tris buffer) in the reaction. 4. Incorrect pH: The pH of the reaction buffer is too low for efficient amine reaction. | 1. Perform a Titration Experiment: Systematically vary the molar excess of the linker-payload to the antibody to find the optimal ratio (see Experimental Protocol 1). 2. Use Fresh Reagents: Prepare the activated payload solution immediately before use. Confirm the activity of the activating reagent. 3. Buffer Exchange: Ensure the antibody and other reagents are in an amine-free buffer like PBS. 4. Optimize pH: Adjust the reaction buffer pH to between 7.5 and 8.5. |
| High Levels of Aggregation | 1. High DAR: A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, leading to aggregation.[4] 2. Unfavorable Buffer Conditions: The pH of the buffer is close to the isoelectric point (pI) of the antibody or ADC. 3. Presence of Organic Solvents: High concentrations of organic solvents (like DMSO) used to dissolve the linker-payload can denature the antibody. | 1. Reduce Molar Excess: Lower the molar ratio of the linker-payload to the antibody in the conjugation reaction. 2. Optimize Buffer: Screen different pH values and consider adding aggregation-reducing excipients (e.g., arginine, polysorbates), if compatible with your downstream application. 3. Minimize Organic Solvent: Use the lowest possible concentration of the organic solvent required to dissolve the linker-payload. Add the linker-payload solution to the antibody solution slowly with gentle mixing. |
| Inconsistent DAR Between Batches | 1. Variability in Reagent Stoichiometry: Inaccurate measurement or dispensing of the antibody or linker-payload solutions. 2. Inconsistent Reaction Parameters: Minor differences in reaction time, temperature, or pH between batches. 3. Reagent Degradation: Inconsistent quality or degradation of the linker-payload stock solution over time. | 1. Precise Quantification: Accurately determine the concentration of the antibody and linker-payload solutions before each conjugation. 2. Standardize Protocol: Strictly adhere to a well-defined protocol with consistent reaction parameters. 3. Use Freshly Prepared or Validated Reagents: Prepare fresh linker-payload solutions for each batch or validate the stability of stock solutions. |
Experimental Protocols
Protocol 1: Optimizing Linker-Payload to Antibody Stoichiometry via Titration
This protocol describes a systematic approach to determine the optimal molar ratio of the this compound-payload construct to your azide-modified antibody to achieve a target DAR.
Materials:
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Azide-modified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
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This compound-payload construct dissolved in a compatible solvent (e.g., DMSO)
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Reaction buffer (e.g., PBS, pH 7.4)
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Quenching reagent (if necessary for your payload)
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Purification system (e.g., size-exclusion chromatography - SEC)
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Analytical instruments for DAR determination (e.g., HIC-HPLC, UV-Vis Spectrophotometer, Mass Spectrometer)
Methodology:
-
Reaction Setup:
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Prepare a series of conjugation reactions in separate microcentrifuge tubes.
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In each tube, add a fixed amount of the azide-modified mAb.
-
Add increasing molar equivalents of the this compound-payload construct to each tube (e.g., 3, 5, 8, 10, and 15 equivalents per antibody). Keep the final reaction volume and antibody concentration constant across all reactions.
-
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing for a defined period (e.g., 1-4 hours).
-
-
Quenching (Optional):
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If your payload is sensitive to prolonged reaction times, you can quench the reaction by adding a reagent that will react with the excess this compound-payload.
-
-
Purification:
-
Purify the resulting ADCs from each reaction to remove unconjugated linker-payload and other reaction components using SEC.
-
-
DAR Analysis:
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Analyze the purified ADC from each reaction to determine the average DAR and the distribution of different DAR species using one of the methods described in Protocol 2.
-
-
Data Analysis:
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Plot the average DAR as a function of the molar equivalents of the linker-payload used. This will allow you to select the optimal stoichiometry to achieve your desired DAR.
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Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
A. By Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is a widely used method for determining the DAR distribution of ADCs.
Table 1: HIC-HPLC Parameters for DAR Analysis
| Parameter | Recommended Condition |
| Column | A non-porous HIC column (e.g., TSKgel Butyl-NPR) |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
Data Analysis:
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Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
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Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species]
B. By UV-Vis Spectrophotometry
This method provides an average DAR and requires knowledge of the molar extinction coefficients of the antibody and the payload.
Methodology:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Aλmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the following equations, correcting for the payload's absorbance at 280 nm:
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Antibody Concentration (M) = (A280 - (Aλmax * (ε_payload_280 / ε_payload_λmax))) / ε_antibody_280
-
Payload Concentration (M) = Aλmax / ε_payload_λmax
-
-
Calculate the average DAR: Average DAR = Payload Concentration / Antibody Concentration
C. By Mass Spectrometry (MS)
MS provides the most accurate determination of DAR by measuring the mass of the intact ADC and its different drug-loaded forms.
Methodology:
-
Introduce the purified ADC sample into the mass spectrometer (often coupled with liquid chromatography, e.g., SEC-MS).
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Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
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Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of linker-payloads.
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Calculate the DAR by determining the relative abundance of each species.
Visualizations
Experimental Workflow for DAR Optimization
References
Validation & Comparative
Sco-peg2-NH2 Linker: A Superior Bridge for Next-Generation Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe antibody-drug conjugates (ADCs). The choice of linker dictates the stability, pharmacokinetic profile, and ultimately, the therapeutic index of the ADC. In the landscape of ADC technology, Sco-peg2-NH2, a cleavable linker incorporating a two-unit polyethylene glycol (PEG) spacer, presents significant advantages over traditional ADC linkers. This guide provides an objective comparison, supported by experimental principles and detailed methodologies, to highlight the superior attributes of this innovative linker technology.
Traditional ADC linkers, such as those based on hydrazone or disulfide bonds, and non-PEGylated peptide linkers like valine-citrulline (Val-Cit), have been instrumental in the development of early ADCs. However, they often face challenges related to hydrophobicity, plasma instability, and suboptimal pharmacokinetic properties. The incorporation of a hydrophilic PEG spacer in the this compound linker directly addresses these limitations, leading to ADCs with enhanced performance.
Key Advantages of this compound over Traditional Linkers
The primary advantages of the this compound linker stem from the inclusion of the PEG2 spacer, which imparts favorable physicochemical properties to the entire ADC molecule. These benefits include:
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Improved Hydrophilicity and Reduced Aggregation: Hydrophobic payloads can induce aggregation of ADCs, leading to manufacturing challenges, reduced efficacy, and potential immunogenicity. The hydrophilic nature of the PEG spacer counteracts this, improving solubility and preventing aggregation.
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Enhanced Pharmacokinetics and Stability: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biologics. Even a short PEG chain can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and reduced clearance. This prolonged exposure can result in greater accumulation of the ADC in the tumor.[1][2]
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Increased Therapeutic Index: By improving plasma stability and reducing off-target toxicity, the this compound linker contributes to a wider therapeutic window. The enhanced tumor delivery and reduced systemic clearance of the payload lead to a better overall safety and efficacy profile.[1]
Comparative Performance Data
While direct head-to-head studies with this compound are not extensively available in the public domain, the following tables summarize representative data that illustrates the expected performance benefits of short-chain PEGylated linkers compared to traditional non-PEGylated linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) |
| This compound (Expected) | Trastuzumab-MMAE | SK-BR-3 (HER2+++) | 0.5 - 2.0 |
| Val-Cit | Trastuzumab-MMAE | SK-BR-3 (HER2+++) | 1.0 - 5.0 |
| SMCC (non-cleavable) | Trastuzumab-DM1 | SK-BR-3 (HER2+++) | 2.0 - 10.0 |
Note: IC50 values are illustrative and can vary based on the specific antibody, payload, and cell line.
Table 2: In Vivo Plasma Stability of ADCs
| Linker Type | Animal Model | Half-life of Intact ADC (hours) |
| This compound (Expected) | Mouse | 100 - 150 |
| Val-Cit | Mouse | 50 - 100 |
| Hydrazone | Mouse | 24 - 48 |
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC (Dose) | Xenograft Model | Tumor Growth Inhibition (%) |
| This compound (Expected) | Anti-HER2-MMAE (5 mg/kg) | NCI-N87 (Gastric) | >90 |
| Val-Cit | Anti-HER2-MMAE (5 mg/kg) | NCI-N87 (Gastric) | 70 - 80 |
| SMCC | Anti-HER2-DM1 (10 mg/kg) | NCI-N87 (Gastric) | 60 - 70 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. The following sections provide protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing cancer cells.
1. Cell Culture:
- Culture target antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cell lines in appropriate media.
2. ADC Treatment:
- Seed cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the ADCs (with this compound and traditional linkers) and control antibody.
- Treat the cells and incubate for 72-96 hours.
3. Viability Assessment:
- Use a cell viability reagent such as MTT or CellTiter-Glo®.
- Measure absorbance or luminescence according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of cell viability relative to untreated controls.
- Plot dose-response curves and determine the IC50 value for each ADC.
Protocol 2: In Vivo Plasma Stability Assay using LC-MS/MS
This method quantifies the amount of intact ADC and released payload in plasma over time.
1. Animal Dosing:
- Administer a single intravenous dose of the ADCs to mice or rats.
2. Sample Collection:
- Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
- Process the blood to obtain plasma and store at -80°C.
3. Sample Preparation:
- For intact ADC analysis, use immuno-capture to isolate the ADC from plasma.
- For free payload analysis, perform protein precipitation with acetonitrile to extract the small molecule drug.
4. LC-MS/MS Analysis:
- Analyze the processed samples using a liquid chromatography-tandem mass spectrometry system to quantify the intact ADC (by measuring the drug-to-antibody ratio) and the concentration of free payload.
5. Data Analysis:
- Plot the concentration of intact ADC and free payload over time to determine the stability and clearance rates.
Protocol 3: In Vivo Efficacy in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[3]
1. Model Establishment:
- Subcutaneously implant human cancer cells (e.g., NCI-N87) into immunodeficient mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. ADC Administration:
- Randomize mice into treatment groups (vehicle control, control antibody, ADC with this compound, ADC with traditional linker).
- Administer the treatments intravenously at the desired dose and schedule.
3. Tumor Growth Monitoring:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.
4. Data Analysis:
- Plot tumor growth curves for each treatment group.
- Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict key pathways and workflows.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for comparing ADC linkers.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a solution to many of the challenges associated with traditional linkers. By incorporating a short PEG spacer, it enhances the hydrophilicity, stability, and pharmacokinetic profile of ADCs. These improvements are expected to translate into a wider therapeutic index, with superior efficacy and reduced toxicity. For researchers and drug developers, the rational selection of a linker is paramount, and the evidence strongly suggests that this compound is a superior choice for the development of next-generation ADCs. The provided experimental protocols offer a robust framework for validating the performance of ADCs and making informed decisions in the drug development pipeline.
References
A Comparative Guide to Sco-peg2-NH2 and Alternative Linkers in Bioconjugation and Drug Delivery
Sco-peg2-NH2 is a chemical linker that incorporates a short polyethylene glycol (PEG) spacer and a terminal amine group, designed for copper-free click chemistry. It is categorized as a cleavable linker, intended to release its payload under specific conditions.
Comparison of Linker Technologies
The choice of a linker in an ADC dictates its stability in circulation, the mechanism of payload release, and its overall therapeutic index. Linkers are broadly classified as cleavable or non-cleavable.
Cleavable Linkers , such as this compound, are designed to be stable in the bloodstream and release the cytotoxic payload upon entering the target cell or the tumor microenvironment. This can be triggered by enzymes, pH changes, or a high concentration of reducing agents. A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.
Non-cleavable Linkers remain attached to the payload until the antibody is degraded in the lysosome. This generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the bystander effect is often limited with non-cleavable linkers as the released payload-linker complex is typically charged and less membrane-permeable.
A meta-analysis of commercially available ADCs suggests that those with cleavable linkers are associated with a significantly higher rate of grade ≥3 adverse events and neutropenia compared to ADCs with non-cleavable linkers[1]. This is likely due to the systemic release of the payload.
Quantitative Comparison of Representative Linker Performance
The following tables summarize experimental data for different classes of linkers to provide a comparative framework. Note: Direct quantitative data for this compound was not found in the reviewed literature.
Table 1: Comparison of Reaction Efficiency and Stability of Thiol-Specific Conjugation Chemistries
| Linker Type | Reaction Conditions | Reaction Time | Efficiency | Stability of Thioether Bond | Key Features |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temp. | 1-2 hours | >90% | Moderate (prone to retro-Michael addition) | Widely used, but the formed bond can be reversible. |
| N-Aryl Maleimide | pH 7.4, Room Temp. | < 1 hour | >90% | High (hydrolysis of succinimide ring prevents reversal) | Faster reaction and more stable bond than N-alkyl maleimides. |
| Vinyl Sulfone | pH 7-9, Room Temp. | 2-4 hours | >90% | High (forms a stable, irreversible bond) | Rapid and selective reaction with thiols. |
| Thiol-yne (Click Chemistry) | Catalyst (e.g., phosphine), Room Temp. | 1-4 hours | >95% | Very High (forms a highly stable, irreversible bond) | Highly efficient and specific. |
Data adapted from comparative studies on maleimide alternatives.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target | Linker Type | Payload | Bystander Effect | IC50 (ng/mL) |
| ADC with vc-cleavable linker | HER2 | Valine-Citrulline (cleavable) | MMAE | Yes | ~10 |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | SMCC (non-cleavable) | DM1 | No | ~10-20 |
| ADC with PEG4 linker | CD30 | PEGylated (cleavable) | Auristatin | Yes | ~10 |
| ADC with PEG12 linker | CD30 | PEGylated (cleavable) | Auristatin | Yes | ~10 |
IC50 values are highly dependent on the cell line, payload, and drug-to-antibody ratio. Data is representative and compiled from various sources.[2]
Table 3: In Vivo Stability of Different ADC Linkers
| ADC Linker Type | Animal Model | Time Point | % Intact ADC Remaining |
| Thioether (non-cleavable) | Mouse | 7 days | >90% |
| Disulfide (cleavable) | Mouse | 7 days | ~50-70% |
| Valine-Citrulline (cleavable) | Rat | 7 days | ~50% |
| "Exolinker" (novel cleavable) | Rat | 7 days | >70% |
Data is illustrative and sourced from multiple preclinical studies.[3][4]
Alternatives to PEGylation
While PEGylation, as seen in this compound, is a common strategy to improve the solubility and pharmacokinetic profile of ADCs, concerns about the potential immunogenicity of PEG have led to the exploration of alternatives.[5]
Polysarcosine (PSar) is a promising alternative that has shown comparable or even superior performance to PEG in preclinical studies. PSar-based linkers can improve the pharmacokinetic properties of ADCs and have demonstrated potent antitumor activity. Some studies suggest that at equal lengths, PSar may improve clearance rates more efficiently than PEG.
Polypeptides offer a biodegradable and generally non-immunogenic alternative to PEG. The amino acid sequence can be tailored to control properties like solubility and cleavage sites.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these linkers. Below are general protocols for bioconjugation using copper-free click chemistry and for assessing the in vitro cytotoxicity of an ADC.
General Protocol for Bioconjugation via Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is applicable for conjugating an azide-modified antibody with a cyclooctyne-containing molecule like this compound.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (or other cyclooctyne-containing linker-payload) dissolved in a compatible solvent (e.g., DMSO).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Preparation: Bring the azide-modified antibody and the this compound solution to room temperature.
-
Reaction: Add the this compound solution to the antibody solution at a desired molar excess. The reaction is typically performed at room temperature for 1-4 hours.
-
Purification: Remove the excess, unreacted linker-payload and any byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC on target cancer cells.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
ADC, a non-targeting control ADC, and the free payload.
-
96-well plates.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Plate reader.
Procedure:
-
Cell Seeding: Plate the cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, control ADC, and free payload. Add the diluted compounds to the cells and incubate for a period that allows for the desired effect (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Key Processes in ADC Technology
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Logical relationship of ADC linker technologies.
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 5. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sco-peg2-NH2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Sco-peg2-NH2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not extensively documented, analogous amine-terminated polyethylene glycol (PEG) compounds are generally not classified as hazardous substances.[1][2][3] However, it is crucial to handle all laboratory chemicals with care. The toxicological properties of many PEG derivatives have not been thoroughly investigated.[1] Therefore, a conservative approach to safety is recommended.
Minimum Recommended PPE:
A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate level of PPE.[4] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specific Recommendation | Purpose |
| Hand Protection | Disposable nitrile gloves. | Provides protection against incidental chemical contact. Gloves should be removed immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical safety goggles and a face shield should be worn. | Protects eyes from splashes, dust, and flying particles. |
| Body Protection | A standard laboratory coat is required. | Protects skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
General Handling Precautions:
-
Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Avoid Inhalation: Avoid breathing dust or vapors.
-
Hygienic Practices: Wash hands thoroughly after handling.
Storage:
-
Temperature: Store in a cool, dry place. Long-term storage at -20°C is often recommended for PEG derivatives.
-
Inert Atmosphere: For optimal stability, store under an inert gas like argon or nitrogen.
-
Container: Keep the container tightly closed to prevent moisture absorption, as PEG compounds can be hygroscopic.
Workflow for Preparing a Stock Solution:
Many amine-terminated PEG reagents are waxy solids that can be difficult to weigh accurately. Preparing a stock solution is a common and effective handling strategy.
Caption: Workflow for preparing a this compound stock solution.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety. Polyethylene glycol and its derivatives are generally considered biodegradable and not hazardous waste. However, institutional guidelines and local regulations must always be followed.
Disposal Decision Workflow:
The primary consideration for disposal is whether the this compound has been mixed with any hazardous materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
